2-(1-methyl-1H-pyrazol-4-yl)piperidine
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOUDDCZCGJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343116-48-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1-methyl-1H-pyrazol-4-yl)piperidine chemical structure and properties
Structural Architecture, Synthesis, and Pharmacological Utility
Executive Summary
2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS: 1343116-48-2) is a bicyclic heterocyclic scaffold characterized by a saturated piperidine ring linked at its C2 position to the C4 position of an aromatic 1-methylpyrazole.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and GPCR modulators. Its value lies in its dual nature: the piperidine moiety provides a basic center for ionic interactions (e.g., with Asp/Glu residues in binding pockets), while the pyrazole ring offers a rigid aromatic spacer capable of
Chemical Identity & Structural Analysis[2][3]
2.1 Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine |
| CAS Number | 1343116-48-2 |
| Molecular Formula | |
| Molecular Weight | 165.24 g/mol |
| SMILES | CN1C=C(C2CCCCN2)C=N1 |
| InChI Key | FPOOUDDCZCGJML-UHFFFAOYSA-N |
2.2 Stereochemistry and Conformational Dynamics
The molecule possesses a single chiral center at the C2 position of the piperidine ring, resulting in two enantiomers: (R)- and (S)-2-(1-methyl-1H-pyrazol-4-yl)piperidine.
-
Equatorial Preference: In solution, the bulky pyrazole substituent at C2 predominantly occupies the equatorial position of the piperidine chair conformation to minimize 1,3-diaxial interactions.
-
Rotatable Bond: The
bond allows rotation, but the energy minimum typically aligns the pyrazole plane partially orthogonal to the piperidine average plane to reduce steric clash with the piperidine NH.
Physicochemical Properties
Understanding the physicochemical profile is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery.
| Property | Value / Range | Significance |
| pKa (Piperidine NH) | ~10.5 (Predicted) | Highly basic; exists as a cation at physiological pH (7.4), promoting solubility and ionic binding. |
| pKa (Pyrazole N) | ~2.5 | Weakly basic; remains uncharged at physiological pH. |
| LogP (Octanol/Water) | 0.5 – 0.8 | Low lipophilicity indicates good aqueous solubility but requires optimization for membrane permeability. |
| TPSA | ~40 Ų | Favorable for blood-brain barrier (BBB) penetration if the basic amine is masked or transiently neutralized. |
| H-Bond Donors | 1 (Piperidine NH) | Critical for H-bonding with backbone carbonyls in protein targets. |
| H-Bond Acceptors | 2 (Pyrazole N, Piperidine N) | Facilitates water solubility and target engagement. |
Synthetic Methodology
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine is best approached via a robust Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation . This route minimizes side reactions and allows for scalability.
4.1 Retrosynthetic Analysis
The target is disassembled into two key precursors:
-
2-Bromopyridine (Electrophile)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Nucleophile)
4.2 Detailed Protocol
Step 1: Suzuki Coupling (Formation of Pyridine Intermediate)
-
Reagents: 2-Bromopyridine (1.0 eq), Pyrazole Boronate Ester (1.1 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Heat to 90°C under
atmosphere for 12 hours. -
Mechanism: The Pd(0) catalyst inserts into the C-Br bond. Transmetallation with the boronate ester transfers the pyrazole group, followed by reductive elimination to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine .
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Catalytic Hydrogenation (Pyridine Reduction)
-
Reagents: Pyridine intermediate (from Step 1),
(Adams' Catalyst, 5 wt%) or (10 wt%) in the presence of HCl (1.0 eq). -
Solvent: Methanol or Acetic Acid.
-
Conditions: Hydrogen atmosphere (
balloon or 50 psi Parr shaker) at RT for 16-24 hours. -
Critical Note: Acidification (HCl or AcOH) is crucial to protonate the pyridine nitrogen, activating the ring toward reduction and preventing catalyst poisoning by the generated amine.
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaOH to liberate the free base or recrystallize as the HCl salt.
4.3 Synthesis Workflow Diagram
Caption: Two-step synthetic pathway utilizing cross-coupling and catalytic reduction to access the target scaffold.
Medicinal Chemistry Applications
This scaffold acts as a versatile "fragment" in modern drug design.
5.1 Kinase Inhibition (JAK/ROCK Pathways)
The 2-(pyrazolyl)piperidine motif mimics the adenosine ring of ATP.
-
Binding Mode: The pyrazole N2 and the piperidine NH can form a donor-acceptor motif that interacts with the "hinge region" of kinase enzymes (e.g., JAK1/2/3).
-
Spacer Function: The pyrazole ring orients the piperidine into the ribose-binding pocket or solvent-exposed region, allowing for further substitution (e.g., N-alkylation of piperidine) to tune selectivity.
5.2 GPCR Ligands
In aminergic GPCRs (Dopamine, Serotonin), the basic piperidine nitrogen serves as the primary anchor, forming a salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3). The pyrazole moiety extends into accessory binding pockets (e.g., TM5/TM6) to provide subtype selectivity.
5.3 Pharmacophore Interaction Map
Caption: Pharmacophore mapping illustrating key interactions between the scaffold and protein binding pockets.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected.
-
1H NMR (DMSO-d6, 400 MHz):
- 8.0 - 7.5 ppm: 2H singlets (Pyrazole CH).
-
3.8 ppm: 3H singlet (
). -
3.5 - 3.0 ppm: Multiplets (Piperidine
and ). -
1.8 - 1.4 ppm: Multiplets (Piperidine
methylene protons).
-
LC-MS:
-
Positive Mode (
): m/z. -
Retention time will be short on reverse-phase C18 columns due to high polarity unless high pH buffer is used.
-
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[2] The free base is likely corrosive to mucous membranes due to high basicity.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Sigma-Aldrich. 2-(1-methyl-1H-pyrazol-4-yl)piperidine Product Page. Link
-
PubChem. Compound Summary: (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine (Isomer Analog). Link
-
Enamine. Building Blocks: Pyrazole-Piperidine Scaffolds. Link
-
BldPharm. Product Analysis: 2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine. Link
-
MDPI Molecules. Amino-Pyrazoles in Medicinal Chemistry: A Review. Link
Sources
The Pyrazolyl-Piperidine Scaffold: From Cannabinoid Modulation to Kinase Inhibition
Executive Summary
The pyrazolyl-piperidine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Historically defined by the cannabinoid type-1 (CB1) receptor antagonist Rimonabant , this scaffold has evolved beyond metabolic regulation.
This guide analyzes the pharmacological duality of pyrazolyl-piperidine derivatives:
-
G-Protein Coupled Receptor (GPCR) Modulation: Specifically CB1 inverse agonism for metabolic disorders.
-
Kinase Inhibition: ATP-competitive inhibition in oncology (CDK, VEGFR, PIM-1).
The Pharmacophore: Structural Logic
The utility of the pyrazolyl-piperidine scaffold stems from the synergistic physicochemical properties of its two core heterocycles.
The Pyrazole Core (The Anchor)
-
Role: Acts as the rigid central scaffold that orients peripheral substituents.
-
Electronic Features: The pyrazole ring is aromatic and planar. In kinase inhibitors, the nitrogen atoms often serve as hydrogen bond acceptor/donor pairs, interacting with the "hinge region" of the ATP binding pocket.
-
Substitution: The N1, C3, and C5 positions allow for the introduction of aryl groups (for hydrophobic pocket filling) or polar motifs.
The Piperidine Moiety (The Tail)
-
Role: Modulates pharmacokinetic (PK) properties and solubility.
-
Basicity: The piperidine nitrogen (pKa ~11) is often protonated at physiological pH, improving aqueous solubility.
-
Binding: In GPCRs, this moiety often protrudes into solvent-exposed regions or interacts with specific aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs) via salt bridges.
Primary Pharmacological Class: CB1 Receptor Antagonists
The most well-characterized application of this scaffold is the 1,5-diarylpyrazole-3-carboxamide class, exemplified by Rimonabant (SR141716).
Mechanism of Action: Inverse Agonism
Unlike neutral antagonists that merely block agonist binding, pyrazolyl-piperidine derivatives often function as inverse agonists .[1] They stabilize the CB1 receptor in its inactive (
Signaling Blockade:
-
Endogenous State: CB1 activation
protein activation Inhibition of adenylyl cyclase Reduced cAMP. -
Drug Effect: Rimonabant binding
Prevention of coupling Increased cAMP levels (relative to basal state).
Visualization: CB1 Signaling & Antagonism
The following diagram illustrates the signal transduction pathway modulated by pyrazolyl-piperidine antagonists.
Figure 1: Mechanism of CB1 modulation. The pyrazolyl-piperidine antagonist prevents Gi/o coupling, reversing the suppression of cAMP.
Structure-Activity Relationship (SAR)
For the 1,5-diarylpyrazole-3-carboxamide series:
-
Position 1 (N1): Requires a 2,4-dichlorophenyl group for optimal hydrophobic interaction.
-
Position 5 (C5): A 4-chlorophenyl group provides steric bulk essential for receptor subtype selectivity (CB1 vs. CB2).
-
Position 3 (C3): The carboxamide linker is non-negotiable. The piperidine ring attached here tolerates substitution (e.g., 4-amino) but ring opening often leads to loss of potency.
Emerging Pharmacological Class: Kinase Inhibitors
Recent medicinal chemistry has repurposed this scaffold for oncology, targeting Cyclin-Dependent Kinases (CDKs) and VEGFR.
Mechanism: ATP Competition
In this context, the pyrazole ring functions as a Type I Inhibitor .
-
Binding Mode: The pyrazole nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase (mimicking the adenine ring of ATP).
-
Selectivity: The piperidine tail extends into the solvent-exposed region, often interacting with acidic residues (e.g., Asp86 in CDK2) to tune selectivity against other kinases.
Case Study: AT7519
AT7519 is a pyrazole-3-carboxamide derivative currently in clinical trials.[2] It inhibits CDK1, CDK2, and CDK9. The piperidine moiety in AT7519 improves solubility and pharmacokinetic profile compared to earlier pyrazole analogs.
Experimental Protocols
The following protocols are designed to be self-validating, including specific quality control (QC) steps.
Synthesis of 1,5-Diarylpyrazole-3-Carboxamide Derivatives
Objective: Synthesize the core scaffold via Claisen condensation and hydrazine cyclization.
Reagents:
-
4-Chloropropiophenone
-
Diethyl oxalate[3]
-
Lithium hexamethyldisilazide (LiHMDS)
-
2,4-Dichlorophenylhydrazine
-
1-Aminopiperidine (or Piperidine)
Workflow Diagram:
Figure 2: Synthetic route for the generation of the pyrazolyl-piperidine core.
Step-by-Step Methodology:
-
Claisen Condensation:
-
Cyclization:
-
Dissolve the crude diketoester in Ethanol. Add 2,4-dichlorophenylhydrazine hydrochloride.
-
Reflux for 2 hours.
-
Critical Causality: The regiochemistry (1,5- vs 1,3-isomer) is determined here. The 1,5-isomer is favored under acidic conditions/hydrochloride salt usage, but must be verified by NOESY NMR (Nuclear Overhauser Effect Spectroscopy).
-
-
Amide Coupling:
-
Hydrolyze the ester (LiOH, THF/Water).
-
Activate the acid with EDC/HOBt in DMF. Add the piperidine derivative.[5]
-
Stir at RT for 12h.
-
Validation: Final purity >95% by HPLC is required for biological assays.
-
Biological Assay: CB1 Radioligand Binding
Objective: Determine the binding affinity (
Protocol:
-
Membrane Preparation: Use CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-EDTA buffer.
-
Incubation:
-
Mix 50 µg membrane protein.
-
Add 0.5 nM [
H]CP55,940 (High affinity agonist radioligand). -
Add test compound (concentration range:
to M).
-
-
Equilibrium: Incubate at 30°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
Self-Validating Controls:
-
Non-Specific Binding (NSB): Define using 10 µM unlabeled Rimonabant.
-
Positive Control: Run a standard curve with SR141716. Expected
~ 2-5 nM. -
Acceptance Criteria: Z-factor > 0.5 for the assay plate.
Comparative Data Summary
| Feature | CB1 Antagonists (e.g., Rimonabant) | Kinase Inhibitors (e.g., AT7519) |
| Primary Target | Cannabinoid Receptor 1 (GPCR) | Cyclin-Dependent Kinases (Enzyme) |
| Binding Site | Transmembrane Bundle (Orthosteric) | ATP Binding Pocket (Hinge Region) |
| Key Interaction | Hydrophobic stacking (Aryl groups) | H-bonding (Pyrazole nitrogens) |
| Piperidine Role | H-bonding to Lys192 (putative); PK modulation | Solvent interaction; Solubility |
| Therapeutic Use | Obesity (Withdrawn), Smoking Cessation | Oncology (Solid tumors, Leukemia) |
References
-
Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor.[6] FEBS Letters. Link
-
Lange, J. H., & Kruse, C. G. (2005).[6] Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists. Drug Discovery Today. Link
-
Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Link
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. Link
-
Xie, X. Q., et al. (2011). Rational design of novel pyrazolyl-piperidine analogs as Factor Xa inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
2-(1-methyl-1H-pyrazol-4-yl)piperidine medicinal chemistry scaffold
The 2-(1-methyl-1H-pyrazol-4-yl)piperidine Scaffold: A Technical Guide for Medicinal Chemists
Part 1: Executive Summary & Scaffold Profile
The "Kinked" Bioisostere in Modern Drug Design
The 2-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold represents a high-value pharmacophore in contemporary medicinal chemistry, particularly within the kinase and GPCR inhibitor spaces. Unlike its linear isomer (the 4-substituted piperidine), this C2-substituted scaffold introduces a critical "kink" or angular vector (approx. 60–120° depending on conformation) that allows for unique exploration of binding pockets, specifically in orthosteric sites where "L-shaped" or "U-shaped" conformations are required.
This scaffold serves two primary medicinal chemistry functions:
-
Solubility & Basicity Modulation: The piperidine ring (pKa ~10–11) provides a solubilizing basic center, while the pyrazole moiety (weakly basic) serves as a stable, electron-rich aromatic system capable of
stacking and hydrogen bonding (acceptor at N2). -
Bioisosteric Replacement: It acts as a saturated, solubilizing bioisostere for biaryl systems (e.g., 2-phenylpyridine) or conformationally flexible replacement for ethyl-linked amines.
| Property | Value (Approx.) | Medicinal Chemistry Significance |
| Molecular Weight | 165.24 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~0.8 – 1.2 | Highly favorable for CNS penetration and oral bioavailability. |
| H-Bond Donors | 1 (Piperidine NH) | Critical for salt formation and solvent interaction. |
| H-Bond Acceptors | 2 (Pyrazole N, Piperidine N) | Pyrazole N2 is a key vector for hinge binding in kinases. |
| Chirality | 1 Center (C2) | Enantiomers often show >100-fold potency differences. |
Part 2: Synthetic Strategies
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine is non-trivial due to the specific C2-regiochemistry. The most robust industrial route involves the construction of the biaryl (pyridine-pyrazole) precursor followed by heterogeneous hydrogenation.
Strategy A: The Pyridine Reduction Route (Scalable)
This is the industry-standard approach, prioritizing yield and purification ease.
Step 1: Suzuki-Miyaura Cross-Coupling A 2-halopyridine is coupled with a 1-methyl-4-pyrazole boronate ester. This establishes the carbon-carbon bond between the two heterocycles.
Step 2: Heterogeneous Hydrogenation The pyridine ring is selectively reduced to the piperidine. This step creates the chiral center at C2.
-
Note: This produces a racemic mixture requiring chiral resolution (SFC or tartaric acid salt formation) or the use of asymmetric hydrogenation catalysts.
Strategy B: Asymmetric Hydrogenation (Enantioselective)
For clinical candidates, avoiding resolution is preferred. Iridium-catalyzed asymmetric hydrogenation of the pyridine precursor (using chiral P,N-ligands like Ph-PHOX) can yield the (S)- or (R)-enantiomer with high ee (enantiomeric excess).
Visualization: Synthetic Workflow
Figure 1: Divergent synthetic pathways for the generation of the racemic and enantiopure scaffold.
Part 3: Experimental Protocols
Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. Verify chemical safety data sheets (SDS) before use.
Protocol 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine (Intermediate)
Objective: To couple the pyridine and pyrazole rings via Suzuki reaction.
-
Reagents:
-
2-Bromopyridine (1.0 equiv, 10 mmol)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv, 11 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration)
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with 2-bromopyridine, the pyrazole boronate, and K₂CO₃.
-
Step 2: Add the Dioxane/Water mixture and sparge with Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Step 3: Add the Pd(dppf)Cl₂ catalyst.
-
Step 4: Heat the reaction to 90°C (or reflux) under Nitrogen atmosphere for 4–16 hours. Monitor by LCMS for consumption of the bromide.
-
Step 5: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Step 6: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Step 7: Purify via flash column chromatography (SiO₂, Gradient: 0–50% EtOAc in Hexanes). The product is typically a white to off-white solid.
-
Protocol 2: Hydrogenation to 2-(1-methyl-1H-pyrazol-4-yl)piperidine
Objective: Reduction of the pyridine ring to the piperidine core.
-
Reagents:
-
2-(1-methyl-1H-pyrazol-4-yl)pyridine (Intermediate from Protocol 1)
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (10 wt% loading)
-
Solvent: Acetic Acid (AcOH) (0.1 M) or Methanol with 1.0 eq HCl.
-
Hydrogen Gas (H₂) (Balloon pressure or Parr shaker at 40 psi).
-
-
Procedure:
-
Step 1: Dissolve the intermediate in Acetic Acid in a hydrogenation vessel.
-
Step 2: Carefully add PtO₂ (Caution: Pyrophoric when dry; add under an inert gas stream or as a slurry).
-
Step 3: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).
-
Step 4: Stir vigorously under H₂ atmosphere (Balloon pressure is often sufficient, but 40-50 psi speeds up the reaction) at room temperature for 12–24 hours.
-
Step 5: Monitor by LCMS. The mass will shift by +6 Da (M+H).
-
Step 6: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Step 7: Concentrate the filtrate.
-
Step 8 (Workup): The residue will be the acetate salt. To obtain the free base, dissolve in DCM, wash with saturated NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.
-
Step 9: If chiral resolution is required, proceed to Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).
-
Part 4: Medicinal Chemistry Applications & SAR
Kinase Inhibition (The Hinge Binder)
In kinase inhibitors, the pyrazole moiety is a classic "hinge binder." The N2 nitrogen of the pyrazole can accept a hydrogen bond from the backbone NH of the kinase hinge region.
-
Role of the Piperidine: The piperidine ring projects into the "solvent front" or the "ribose pocket," depending on the vector. The basic amine (pKa ~11) often forms a salt bridge with a conserved Aspartate or Glutamate residue (e.g., the catalytic lysine or a surface residue), significantly improving potency and solubility.
-
Vector Analysis: The C2-linkage angles the piperidine away from the hinge, allowing the exploration of hydrophobic pockets that are inaccessible to the linear C4-isomer.
GPCR Ligands (The Aminergic Mimic)
For aminergic GPCRs (Dopamine, Serotonin, Histamine), the piperidine nitrogen mimics the basic nitrogen of the endogenous neurotransmitter.
-
Bioisosterism: The 2-(pyrazol-4-yl) group acts as a bulky, lipophilic replacement for the phenyl ring found in scaffolds like methylphenidate or phenylpiperidines, but with lower lipophilicity (LogP) and different metabolic liabilities.
Visualization: Pharmacophore & Binding Mode
Figure 2: Pharmacophore mapping of the scaffold interacting with a theoretical protein target.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Catalyst poisoning or O2 presence. | Sparge solvents with N2 for >15 mins. Switch to Pd(dppf)Cl2 or Pd(PPh3)4. |
| Incomplete Hydrogenation | Catalyst deactivation. | Add a fresh portion of PtO2. Ensure the starting material is free of sulfur/thiol poisons. Increase H2 pressure (50 psi). |
| Over-Reduction | Reduction of the pyrazole ring. | Pyrazoles are generally stable, but if observed, switch to Pd/C or lower the temperature. |
| Racemization | Harsh conditions during workup. | Avoid strong bases or high heat if working with enantiomerically enriched material. |
References
-
Glorius, F. et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (General methodology for pyridine reduction).
-
Pfizer Inc. (2011). "Crizotinib (Xalkori) Prescribing Information." FDA Access Data. (Reference for pyrazole-piperidine scaffolds in kinase inhibitors).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Bioisosterism of pyrazoles and piperidines).
-
Chemical Book. (2024). "2-(1-Methyl-1H-pyrazol-4-yl)piperidine Product Page." (Commercial availability and physical properties).
Methodological & Application
Reagents for N-methylation of pyrazolyl piperidine intermediates
Strategic Overview: The "Tale of Two Nitrogens"
In medicinal chemistry, the pyrazolyl piperidine scaffold (e.g., Tofacitinib analogs) presents a classic chemoselective challenge: distinguishing between the aliphatic piperidine nitrogen and the aromatic pyrazole nitrogen.
Successful methylation requires a rigorous understanding of the electronic landscape:
-
Piperidine Nitrogen (
): Highly basic ( of conjugate acid 11.0). Without protection, this is the kinetic nucleophile. -
Pyrazole Nitrogen (
): Amphoteric but weakly acidic ( of NH 14.0). Methylation here requires deprotonation or forcing conditions. Furthermore, the pyrazole ring introduces regiochemical complexity (N1 vs. N2 tautomers).
This guide prioritizes regiocontrol on the pyrazole ring, assuming the piperidine is orthogonally protected (e.g.,
Reagent Selection Matrix
The choice of methylating agent dictates safety, selectivity, and scalability.
| Reagent | Mechanism | Reactivity | Regioselectivity (N1:N2) | Safety Profile | Recommended Use |
| Methyl Iodide (MeI) | High | Low (often ~1:1) | Toxic, volatile | Small-scale, difficult substrates. | |
| Dimethyl Sulfate (DMS) | Very High | Low | Highly Toxic, Carcinogen | Avoid unless strictly necessary for scale-up cost. | |
| Dimethyl Carbonate (DMC) | Moderate | Moderate to High (Thermodynamic) | Green, Non-toxic | Preferred for Process Chemistry. | |
| Trimethyl Orthoformate | Acid Cat. | Low | High (Steric control) | Low Toxicity | Specialized N-methylation. |
| Masked Methyl | High | Excellent (>90:1) | Moderate | High-value, complex intermediates requiring strict regiocontrol. |
Decision Logic & Workflow
The following decision tree illustrates the critical path for selecting the correct protocol based on substrate constraints.
Figure 1: Decision matrix for N-methylation of pyrazolyl piperidine scaffolds.
Detailed Experimental Protocols
Protocol A: Standard Kinetic Methylation (MeI)
Context: Best for small-scale discovery where yield is prioritized over green chemistry, or when steric hindrance naturally favors one isomer.
Reagents:
-
Substrate:
-Boc-4-(1H-pyrazol-4-yl)piperidine (1.0 eq) -
Base: Cesium Carbonate (
) (1.5 eq) — Preferred over NaH for milder handling. -
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Solvent: DMF (Anhydrous) or Acetonitrile
Procedure:
-
Dissolution: Charge substrate (1.0 mmol) and
(1.5 mmol) into a flame-dried flask under . Add DMF (5 mL, 0.2 M). Stir for 15 min at RT to ensure deprotonation. -
Addition: Cool to 0°C. Add MeI (1.2 mmol) dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (Expect M+15 mass shift).
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash organics with water (critical to remove DMF) and brine. -
Purification: Silica gel chromatography.
-
Note: Regioisomers (N1-Me vs N2-Me) often separate well on silica using a gradient of Hexane/EtOAc or DCM/MeOH.
-
Protocol B: Green Thermodynamic Methylation (DMC)
Context: Ideal for process scale-up. Uses Dimethyl Carbonate (DMC), which is non-toxic and biodegradable.[1] Requires a catalyst (DABCO) to activate DMC.[2]
Reagents:
-
Substrate: 1.0 eq
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 eq) — Acts as both reagent and solvent.
-
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1–0.5 eq) or TMEDA.
Procedure:
-
Setup: In a pressure tube or autoclave (DMC boils at 90°C; reaction requires higher temp), combine substrate, DABCO (0.2 eq), and DMC.
-
Reaction: Seal and heat to 130°C–150°C for 12–18 hours.
-
Workup: Cool to RT. Concentrate the mixture under reduced pressure (rotavap) to recover excess DMC (recyclable).
-
Purification: The residue often contains minimal salts compared to Protocol A. Flash chromatography as needed.
Analytical Validation: The "Regio-Check"
Distinguishing N1-methyl from N2-methyl isomers is the most common failure mode. Do not rely solely on LCMS (identical mass).
Method: 1D NOE / 2D NOESY NMR
-
Concept: Nuclear Overhauser Effect (NOE) detects protons close in space (<5 Å).
-
Experiment: Irradiate the new
-Methyl peak ( 3.8–4.0 ppm). -
Interpretation:
-
Isomer A (N1-Me): If you see an NOE correlation to the piperidine ring protons (specifically the methine CH at the attachment point), the methyl is on the nitrogen proximal to the piperidine.
-
Isomer B (N2-Me): If you see NOE correlations only to the pyrazole C-H or substituents on the far side, and no interaction with the piperidine, it is the distal isomer.
-
| Feature | N1-Methyl (Proximal) | N2-Methyl (Distal) |
| NOE Signal | Strong correlation to Piperidine C4-H | No correlation to Piperidine |
| 13C NMR | C3 and C5 shifts distinct | C3 and C5 shifts distinct |
| TLC ( | Typically lower (more polar) | Typically higher (less polar) |
References
-
Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." Organic Process Research & Development, 2014 .
-
Enomoto, A. et al. "Environmentally Friendly Synthesis of N-Methylated Nitrogen Heterocycles using Dimethyl Carbonate." Heterocycles, 2019 .[7][8]
-
BenchChem. "Selective N-Methylation of Pyrazoles: Technical Note." BenchChem Technical Library, 2025 .
-
Ji, Y. et al. "Catalytic Methyl Transfer from Dimethylcarbonate."[1] Journal of Organic Chemistry, 2013 .[1]
-
K.C.K. Swamy et al. "Regioselective N-alkylation of pyrazoles." ResearchGate, 2024 .[2]
Sources
- 1. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reductive amination protocols involving 2-pyrazolyl piperidines
Application Note: High-Precision Reductive Amination of 2-Pyrazolyl Piperidines
Executive Summary & Strategic Context
The 2-pyrazolyl piperidine scaffold is a privileged substructure in medicinal chemistry, appearing frequently in Janus kinase (JAK) inhibitors, ALK inhibitors (e.g., Crizotinib analogues), and Factor Xa inhibitors. However, derivatizing the secondary amine of this scaffold via reductive amination presents unique challenges:
-
Steric Hindrance: The substituent at the C2 position of the piperidine ring creates significant steric bulk, impeding the nucleophilic attack of the nitrogen on the carbonyl carbon (the rate-determining step in iminium formation).
-
Electronic Interference: The pyrazole moiety is an electron-rich aromatic system that can coordinate with Lewis acid catalysts or transition metals, potentially poisoning standard catalytic cycles.
-
Equilibrium Shifting: Due to sterics, the equilibrium between the hemiaminal and the iminium ion is often unfavorable, requiring specific dehydrating conditions.
This guide provides two field-proven protocols: a Standard Acid-Mediated Protocol for reactive aldehydes and a Titanium(IV)-Mediated Protocol for ketones and sterically demanding substrates.
Decision Matrix & Mechanism
Before selecting a protocol, analyze your electrophile (carbonyl source). The steric environment of the 2-pyrazolyl piperidine demands a tailored approach.
Figure 1: Decision tree for selecting the optimal reductive amination protocol based on electrophile reactivity.
Method A: The STAB Protocol (Standard)
Best for: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).
Scientific Rationale
STAB is a mild hydride donor that reacts rapidly with iminium ions but slowly with aldehydes. For 2-substituted piperidines, the formation of the iminium ion is the bottleneck. We utilize Acetic Acid (AcOH) not just as a solvent modifier, but to protonate the hemiaminal intermediate, facilitating water loss—a critical step often stalled by the adjacent pyrazole bulk.
Protocol Steps
-
Preparation: In a dry reaction vial, dissolve the 2-pyrazolyl piperidine (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).
-
Note: DCE is preferred over DCM due to its higher boiling point and superior solubility for polar heterocycles.
-
-
Carbonyl Addition: Add the Aldehyde (1.2 – 1.5 equiv) .
-
Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv) .
-
Critical: Do not skip this. The steric bulk at C2 suppresses spontaneous imine formation.
-
-
Equilibration: Stir at room temperature for 30–60 minutes . This allows the hemiaminal/iminium equilibrium to establish before reduction.
-
Reduction: Add NaBH(OAc)₃ (1.5 – 2.0 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for disappearance of amine and appearance of product mass).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Dry over Na₂SO₄ and concentrate.
Method B: The Titanium(IV) Protocol (Advanced)
Best for: Ketones, electron-deficient aldehydes, or when Method A fails. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[1]
Scientific Rationale
When reacting a sterically hindered secondary amine (2-pyrazolyl piperidine) with a ketone, the equilibrium lies heavily toward the starting materials. STAB is often too bulky and weak to reduce the trace iminium present. Titanium(IV) Isopropoxide serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hindered piperidine nitrogen.
-
Water Scavenger: Irreversibly hydrolyzes to TiO₂, consuming the water produced during condensation and driving the equilibrium toward the enamine/imine/iminium species (Le Chatelier’s principle).
Protocol Steps
-
Complexation: In a dry vial under inert atmosphere (N₂/Ar), combine 2-pyrazolyl piperidine (1.0 equiv) and the Ketone (1.2 – 1.5 equiv) .
-
Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv) via syringe.
-
Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of anhydrous THF, but running this neat is most effective for forcing conversion.
-
-
Forcing Conditions: Stir the mixture at room temperature for 6–12 hours .
-
Optimization: If the ketone is extremely hindered, heat to 40–50°C.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH) or Methanol (MeOH) (approx. 2 mL per mmol substrate).
-
Reduction: Carefully add Sodium Borohydride (NaBH₄) (2.0 equiv) .
-
Caution: Exothermic gas evolution (H₂) will occur.
-
-
Quenching (The "Titanium Emulsion" Fix):
-
Add water (1 mL) to quench. A white sticky precipitate (TiO₂) will form.
-
Crucial Step: Dilute with EtOAc and filter the suspension through a Celite pad to remove titanium salts. Washing the filter cake thoroughly is essential to recover the product trapped in the TiO₂ matrix.
-
Comparative Data & Troubleshooting
Table 1: Protocol Comparison for 2-Pyrazolyl Piperidine Substrates
| Feature | Method A (STAB) | Method B (Ti-Mediated) |
| Primary Target | Aldehydes | Ketones / Hindered Aldehydes |
| Mechanism | Direct Reductive Amination | Lewis-Acid Assisted Pre-formation |
| Water Sensitivity | Tolerant (uses AcOH) | Sensitive (Ti(OiPr)₄ hydrolyzes) |
| Reaction Time | Fast (2–6 h) | Slow (Overnight + Reduction) |
| Side Reactions | Reduction of aldehyde to alcohol | Isopropylation of amine (rare, if Ti is old) |
| Yield (Typical) | 75–95% | 60–85% |
Troubleshooting Guide
-
Problem: No reaction with Ketone (Method A).
-
Root Cause: Steric clash between the C2-pyrazole and the ketone prevents iminium formation.
-
Solution: Switch to Method B immediately. The Titanium is required to force the dehydration.
-
-
Problem: Low Yield / Trapped Product (Method B).
-
Root Cause: Product is coordinating to the Titanium salts during workup.
-
Solution: During the Celite filtration, wash with 10% MeOH in DCM instead of pure EtOAc. The polarity helps break the Ti-N coordination.
-
-
Problem: De-halogenation.
-
Context: If your pyrazole or the aldehyde contains a Bromine/Iodine.
-
Solution: Avoid catalytic hydrogenation. STAB and NaBH₄ are generally safe, but avoid prolonged heating with NaBH₄.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Rayani, R. H. , et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7] [Link]
Sources
- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 7. designer-drug.com [designer-drug.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Methylation
Welcome to the technical support center dedicated to the nuanced challenge of regioselective N-methylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex issue of controlling methylation at the N1 versus N2 position of the pyrazole ring. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to navigate this synthetic hurdle with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the N-methylation of unsymmetrically substituted pyrazoles?
The core challenge lies in controlling the regioselectivity of the methylation process. Pyrazoles possess two adjacent and often electronically similar nitrogen atoms (N1 and N2). This similarity in reactivity frequently leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult and costly to separate.[1] Traditional methylating agents, such as methyl iodide or dimethyl sulfate, are notoriously unselective and often yield isomer mixtures approaching a 1:1 ratio in the absence of strong directing effects from the pyrazole substituents.[1][2]
Q2: What are the key factors that govern N1 vs. N2 selectivity?
The regiochemical outcome of pyrazole N-methylation is a delicate interplay of several factors. A thorough understanding of these allows for rational optimization.
-
Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the pyrazole ring (typically at the C3 or C5 position) will sterically shield the adjacent nitrogen atom, directing the methylating agent to the more accessible nitrogen.[1][3] Conversely, employing a sterically demanding methylating agent can also enhance selectivity for the less hindered nitrogen.[1][2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the N1 and N2 atoms.[1][3][4] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. These effects can be subtle and are often considered in conjunction with steric factors.
-
Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can profoundly influence the N1/N2 ratio.[1][4] For instance, polar aprotic solvents like DMF and DMSO are often used and can favor the formation of a single regioisomer.[3]
-
Nature of the Methylating Agent: The reactivity and structure of the methylating agent are critical. Simple agents like methyl iodide offer poor selectivity, whereas more sophisticated, sterically hindered reagents have been developed to achieve high N1 selectivity.[1][2][5][6]
-
Kinetic vs. Thermodynamic Control: The reaction can be governed by either kinetic or thermodynamic control.[7][8][9][10][11] The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable. Reaction conditions, particularly temperature and time, determine which product dominates.[9] Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product.[9]
Q3: Are there highly reliable methods for achieving N1-selectivity?
Yes, significant progress has been made in developing robust methods for selective N1-methylation:
-
Sterically Hindered "Masked" Methylating Agents: A highly effective strategy involves using bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane).[1][2] These reagents selectively alkylate the less hindered N1 position. A subsequent fluoride-mediated protodesilylation step cleanly reveals the N1-methyl group, often achieving N1/N2 ratios greater than 99:1.[2][5][6]
-
Biocatalysis: The use of engineered enzymes, specifically halide methyltransferases, can offer exceptional regioselectivity, often exceeding 99%.[1][2] This approach is particularly valuable for its mild reaction conditions and environmental compatibility, though it may require specialized expertise and enzyme screening.
-
Protecting Group Strategies: A classic chemical approach involves temporarily protecting one of the nitrogen atoms.[1][12] This directs methylation to the unprotected nitrogen, after which the protecting group is removed. While effective, this adds steps to the synthetic sequence.
Q4: When is N2-selectivity observed or desired?
While N1-methylated pyrazoles are more common in drug candidates, N2-isomers are also of significant interest.[13][14] Achieving N2-selectivity can be more challenging. Recent advances using machine learning and Bayesian optimization have identified unconventional basic conditions for Knorr-type pyrazole condensations that can highly favor the N2-isomer.[13][14][15] Mechanistic studies suggest these conditions allow for a reversible equilibrium of a hemiaminal intermediate that, upon dehydration, selectively yields the N2-product.[13][14][15] In some cases, specific alkylating agents containing functionalities capable of intramolecular interactions (e.g., hydrogen bonding) can favor N2 alkylation by stabilizing the transition state.[16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to resolving poor regioselectivity and other common issues.
Issue 1: My reaction yields a nearly 1:1 mixture of N1 and N2 isomers.
This is a classic symptom of using a non-selective methylating agent under conditions where steric and electronic factors of the pyrazole substrate do not provide a strong directing effect.
Troubleshooting Workflow:
Troubleshooting workflow for poor regioselectivity.
Detailed Steps & Explanations:
-
Change the Methylating Agent (Highest Impact): The most robust solution is often to switch from simple reagents like methyl iodide to a sterically hindered one. The use of α-halomethylsilanes provides a "masked" methyl group that directs alkylation to the less hindered N1 position with high fidelity.[2][5][6]
-
Modify the Solvent System: This is a practical first step if you wish to continue with a simpler methylating agent. Switching from standard solvents like THF or ethanol to polar aprotic solvents (DMF, DMSO) or, notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3][17] Fluorinated alcohols are thought to achieve this through unique solvation and hydrogen-bonding properties.[17]
-
Screen Bases: The choice of base is critical. A weak base might not fully deprotonate the pyrazole, leading to a complex reaction profile. For less acidic pyrazoles, strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are required.[1] The counter-ion can also play a role; for instance, magnesium-based catalysts have been shown to favor N2-alkylation.[3]
-
Investigate Temperature: Explore a range of temperatures. Running the reaction at a lower temperature may favor the kinetically preferred isomer, whereas a higher temperature may allow the system to equilibrate to the more thermodynamically stable isomer.[1][9]
Issue 2: The reaction is selective, but for the undesired regioisomer.
This indicates that the inherent steric and/or electronic properties of your substrate and reagents favor the formation of the unwanted product under the current conditions.
Causality & Solutions:
-
Steric Dominance: If your desired isomer is at the more sterically hindered nitrogen, standard alkylation is unlikely to be successful.
-
Solution: This is a prime scenario for a protecting group strategy. Protect the more accessible nitrogen, perform the methylation, and then deprotect.
-
-
Electronic Control: The electronic landscape of your pyrazole may strongly favor one nitrogen's nucleophilicity over the other.
-
Solution 1: Attempt to override the electronic preference by using a very bulky methylating agent to enforce a steric-based outcome.
-
Solution 2: Consider a different synthetic approach entirely, such as a Knorr pyrazole synthesis, where conditions have been identified that can selectively produce either the N1 or N2 isomer by controlling an intermediate equilibrium.[13][14][15]
-
Issue 3: I'm observing side reactions, such as over-methylation.
Over-methylation results in the formation of a quaternary pyrazolium salt. This is more common with highly reactive methylating agents (e.g., dimethyl sulfate) or when using a large excess of the reagent.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the methylating agent.
-
Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS to stop it once the starting material is consumed, before significant over-methylation occurs.[1]
-
Reduce Reactivity: If possible, switch to a less reactive methylating agent.
Issue 4: The N1 and N2 isomers are inseparable by column chromatography.
If the regioisomers have very similar polarities, separation can be a significant challenge.[1]
Separation Tactics:
-
Vary the Eluent System: Experiment with different solvent systems. Adding a small amount of an amine (e.g., triethylamine) for basic compounds or an acid (e.g., acetic acid) for acidic compounds can sometimes improve separation.[1]
-
Change the Stationary Phase: If silica gel fails, try alumina (basic or neutral) or reversed-phase (C18) chromatography.
-
Derivatization: If separation remains impossible and a protecting group strategy was not used initially, consider if one of the isomers can be selectively derivatized to alter its polarity, allowing for separation, followed by removal of the derivatizing group. This is a less ideal, multi-step solution.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the typical influence of various reaction parameters on the N1/N2 regioselectivity.
| Parameter | Condition 1 | Outcome 1 (N1:N2) | Condition 2 | Outcome 2 (N1:N2) | Rationale & Reference |
| Methylating Agent | Methyl Iodide (MeI) | Often Poor (e.g., 3:1 to 1:1) | (Chloromethyl)triisopropoxysilane | Excellent (e.g., >95:5 to >99:1) | Steric bulk of the silane reagent directs alkylation to the less hindered N1 position.[2][6] |
| Solvent | Ethanol (protic) | Moderate to Poor | HFIP (fluorinated alcohol) | Often Excellent (>95:5) | Fluorinated alcohols can dramatically enhance regioselectivity through unique solvation effects.[17] |
| Base | K₂CO₃ (mild base) | Substrate Dependent | NaH / KHMDS (strong base) | Often Improved | Ensures complete deprotonation of the pyrazole N-H, leading to a cleaner reaction profile.[1][4][18] |
| Temperature | High Temp (e.g., 80 °C) | Favors Thermodynamic Product | Low Temp (e.g., 0 °C) | Favors Kinetic Product | Allows for either equilibration to the more stable product or trapping of the faster-forming product.[9] |
Experimental Protocols
Protocol 1: High N1-Selectivity using a Masked Methylating Agent
This protocol is adapted from methodologies employing α-halomethylsilanes for highly regioselective N1-methylation.[2]
Workflow for N1-selective methylation.
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Anhydrous THF and Anhydrous DMSO
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 equiv)
-
Water, Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
N-Alkylation:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole.
-
Dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add the (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.[2]
-
-
Protodesilylation:
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Be aware that some polar N-methyl pyrazoles may have water solubility, so minimize aqueous volumes.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
-
References
-
Dalton, T. C., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Dalton, T. C., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Author, A. A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
-
Reddit User. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
Devi, N. R., et al. (2018). Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). ResearchGate. [Link]
-
Author, A. A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Pettinari, R., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. UNICAM. [Link]
-
Author, A. A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. jackwestin.com [jackwestin.com]
- 12. reddit.com [reddit.com]
- 13. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Removing palladium residues from pyrazolyl piperidine products
Topic: Removing Palladium Residues from Pyrazolyl Piperidine Scaffolds Audience: Process Chemists & API Developers
Introduction: The "Chelation Competition"
Welcome to the technical support hub for palladium (Pd) removal. You are likely here because standard washes failed to bring your Pd levels below ICH Q3D limits (typically <10 ppm for oral dosing).
The Core Problem: Pyrazolyl piperidine scaffolds are not passive substrates. They are competitor ligands .
-
The Piperidine: The secondary amine is a strong Lewis base.
-
The Pyrazole: The
nitrogen is an excellent ligand for Pd(II). -
The Consequence: Your product is actively chelating the palladium, creating a thermodynamic tug-of-war between your product and the removal agent. Standard silica or simple carbon treatments often fail because they cannot break this specific chelation complex.
This guide prioritizes displacement chemistry —using agents with a higher affinity for Pd than your product's nitrogen atoms.
Module 1: Diagnostic & Strategy (FAQ)
Q: I used standard silica thiol, but my Pd levels are stuck at 500 ppm. Why?
A: The binding constant (
-
Fix: Switch to a "chelating" scavenger like DMT (Dimercaptotriazine) or Thiourea . These are bidentate/tridentate ligands that form a much more stable complex with Pd than the monodentate thiol.
Q: My product is colored (grey/brown) even after filtration. Is this Pd(0) or Pd(II)? A: Dark particulates usually indicate colloidal Pd(0).
-
Fix: Pd(0) is not easily scavenged by ligands designed for Pd(II). You must oxidize the Pd back to Pd(II) (mild oxidation) or use a scavenger specifically doped for Pd(0) removal (often carbon-based, though see warnings below).
Q: Can I just use activated carbon? A: Proceed with caution. Pyrazolyl piperidines are polar and amine-rich.
-
Risk: Activated carbon often binds the piperidine moiety via non-specific adsorption, leading to significant yield loss (10–20%).
-
Recommendation: Use functionalized silica (SiliCycle or similar) or the "NAC Wash" (Module 3) to preserve yield.
Module 2: Solid-Supported Scavenger Protocol
This is the industry standard for high-value intermediates. It relies on functionalized silica beads that can be filtered off.[1]
Scavenger Selection Matrix
| Scavenger Type | Functional Group | Mechanism | Best For | Relative Cost |
| SiliaMetS® Thiol | Propylthiol (-SH) | Monodentate | General purpose, low-level contamination. | Low |
| SiliaMetS® DMT | Dimercaptotriazine | Tridentate Chelation | High-affinity binding. Breaks tough product-Pd complexes. | Medium |
| SiliaMetS® Thiourea | Thiourea | Bidentate | Pd(II) species, highly effective in polar solvents. | Medium |
| SiliaMetS® TAA | Triamine | Chelation | Pd(0) and Pd(II). Good if product is acid-sensitive. | High |
Standard Operating Procedure (Batch Mode)
-
Dissolution: Dissolve crude product in a solvent good for both the product and the scavenger swelling (THF, EtOAc, or DMF). Avoid MeOH if using silica backbones at high temperatures (risk of silica leaching).
-
Loading: Add 4–10 equivalents of scavenger (w/w relative to expected Pd mass, or 5-10% w/w relative to product if Pd mass is unknown).
-
Temperature (Critical): Heat to 50–60°C .
-
Why? Scavenging is a kinetic process. Room temperature is often insufficient to overcome the activation energy required to break the Product-Pd bond.
-
-
Time: Agitate for 4–12 hours .
-
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the scavenger.
-
Analysis: Test filtrate via ICP-MS.
Visual Workflow: Scavenger Decision Tree
Caption: Decision logic for selecting the appropriate solid-supported scavenger based on Pd oxidation state and initial screening results.
Module 3: The "NAC Wash" (Wet Chemistry Alternative)
When solid scavengers fail or are too expensive for scale-up, N-Acetylcysteine (NAC) extraction is the most robust "wet" method for nitrogen heterocycles. NAC is a water-soluble amino acid derivative that chelates Pd strongly.
Mechanism
NAC competes with the pyrazole/piperidine for the Pd. Under basic conditions, the carboxylic acid of NAC is deprotonated, increasing water solubility of the Pd-NAC complex, allowing it to be washed away in the aqueous layer.
Step-by-Step Protocol
-
Preparation: Dissolve the crude pyrazolyl piperidine in a water-immiscible organic solvent (e.g., Isopropyl Acetate (IPAc) , 2-MeTHF , or DCM ).
-
Reagent Addition: Add 0.5 – 1.0 equivalents (relative to the product, or 20-50 eq relative to Pd) of N-Acetylcysteine.
-
Digestion: Heat the mixture to 50–60°C for 1–2 hours.
-
Note: At this stage, the Pd is transferring from the product to the NAC.
-
-
Basification: Cool to room temperature. Add aqueous base (e.g., 0.5 M NaOH or K2CO3 ) to adjust pH to 8–9.
-
Crucial Step: This ensures the NAC-Pd complex is anionic and drives it into the aqueous phase.
-
-
Extraction: Stir vigorously for 15 minutes. Stop stirring and let layers separate.
-
Separation: Drain the aqueous layer (which should now contain the dark/colored Pd complex).
-
Polish: Wash the organic layer once with water or brine.
Visual Workflow: The NAC Wash
Caption: Workflow for N-Acetylcysteine (NAC) complexation and extraction.
Module 4: Crystallization (The Final Polish)
Crystallization is excellent for reaching <1 ppm levels, but only after the bulk Pd (>1000 ppm) has been reduced to <100 ppm using Module 2 or 3.
-
Warning: If Pd levels are high (>500 ppm), the Pd complex can act as a seed or co-crystallize, resulting in higher ppm in the crystal than the mother liquor.
-
Strategy: Use a "recrystallization with scavenger" approach. Add 5% wt/wt SiliaMetS Thiol or Activated Carbon (Darco KB-B) to the hot crystallization solution, filter hot, then allow to cool and crystallize.
References
-
ICH Q3D Elemental Impurities Guidelines. (2022). International Council for Harmonisation.[2]
-
SiliCycle Metal Scavenging Case Studies. (n.d.). SiliCycle Application Notes.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Biotage Metal Scavenging User Guide. (2023). Biotage Technical Resources.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.
Sources
Resolving solubility issues of free base vs hydrochloride salt
Welcome to the Solubility Optimization Help Desk .
I am your Senior Application Scientist. I have designed this guide not just to tell you what to do, but to explain why your current approach might be failing. In drug development, solubility is rarely a binary "dissolves/doesn't dissolve" problem—it is a dynamic equilibrium governed by pH, counter-ion concentration, and thermodynamics.
Below is your troubleshooting roadmap, specifically tailored for the interface between Free Bases and their Hydrochloride (HCl) Salts .
Module 1: The Diagnostic Triage
Before you add more solvent or change temperature, determine the root cause of your solubility failure. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic flow to identify if the failure is kinetic, thermodynamic, or stability-related.
Module 2: Troubleshooting HCl Salt Solubility
The Issue: "I converted my free base to an HCl salt to improve solubility, but it precipitates in Simulated Gastric Fluid (SGF) or 0.1 N HCl."
The Diagnosis: You are likely a victim of the Common Ion Effect .
The Mechanism:
Many researchers assume that because HCl salts are formed with acid, they will be infinitely soluble in acidic media. This is false. The solubility product (
In 0.1 N HCl (pH 1.0), the concentration of chloride ions (
Corrective Protocol:
-
Calculate the Theoretical Limit: If your salt has a
of , and you are in 0.1 M HCl, your maximum drug solubility is only 1 mM. -
Switch Counter-ions: If the Common Ion Effect is limiting your dose in gastric models, switch to a counter-ion not present in the media (e.g., Mesylate, Tosylate, or Fumarate).
-
Use Surfactants: If you must use HCl, add 0.5% - 1.0% surfactant (e.g., Tween 80) to wet the crystal lattice and improve apparent solubility, though this does not change the thermodynamic
.
Module 3: The "Disproportionation" Trap
The Issue: "My HCl salt formulation was stable, but after storage or during dissolution at pH > 3, it turned into an insoluble solid."
The Diagnosis: Salt Disproportionation (Conversion back to Free Base).[1][2]
The Mechanism: Every salt has a parameter called pHmax .[3] This is the specific pH value where the solubility of the salt equals the solubility of the free base.
If your formulation contains basic excipients (e.g., Magnesium Stearate, Calcium Carbonate) or if the dissolution media pH is above the pHmax, the HCl is stripped away, and the drug reverts to its hydrophobic free base form.
Data Summary: The Danger Zone
| Parameter | Free Base | HCl Salt | Risk Factor |
|---|
| Solubility | Low (Intrinsic) | High (Usually) | Salt precipitates if
Module 4: Experimental Protocols
Protocol A: Determination of pHmax (The Stability Boundary)
Why: To define the exact pH limit where your salt survives.[2]
-
Preparation: Prepare saturated solutions of the Free Base in buffers ranging from pH 1.0 to 7.0.
-
Preparation: Prepare saturated solutions of the HCl Salt in the same buffers.
-
Equilibration: Shake for 24-48 hours at 25°C.
-
Measurement: Measure the final pH (
) and concentration of the supernatant (HPLC/UV). -
Plotting:
-
Plot Solubility (log scale) vs.
. -
The intersection of the Salt Plateau and the Free Base Slope is your pHmax .
-
Interpretation:
-
If
: Your salt is extremely unstable and will likely disproportionate in the stomach or in formulations. Abandon HCl salt. -
If
: Your salt is robust.
Protocol B: The "Golden Rule" Solubility Screen
Why: To definitively compare Free Base vs. Salt without kinetic artifacts.
-
Excess Solid: Add excess solid (Free Base or Salt) to the vial.
-
Media: Use water and buffered saline (pH 1.2, 4.5, 6.8).
-
pH Control (Critical): Measure pH after addition. The salt will acidify the water; the free base will alkalinize it. Adjust back to target pH using 1N HCl or NaOH if necessary to maintain the environment.
-
Separation: Centrifuge/Filter (0.22 µm).
-
Analysis: Analyze filtrate concentration.
-
Solid State Check: Analyze the remaining solid residue by XRPD or DSC.
Module 5: Workflow Visualization
The following diagram illustrates the mechanism of Disproportionation, the most common failure mode for HCl salts.
Figure 2: Mechanism of Salt Disproportionation. Basic excipients or high pH media drive the equilibrium toward the insoluble Free Base.
References
-
Serajuddin, A. T. M. (2007).[9][10][11] Salt formation to improve drug solubility.[2][8][9][10][12][13] Advanced Drug Delivery Reviews, 59(7), 603-616.[9][10][11] Link
- Core Reference: Defines the fundamental physics of salt solubility, pHmax, and .
-
Pudipeddi, M., & Serajuddin, A. T. M. (2005).[11] Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[11] Link
- Context: Discusses the relationship between crystal l
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[12] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Context: The definitive textbook for salt selection and counter-ion properties.
-
Merrit, J.M., et al. (2013).[3] Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research, 30, 203–217. Link
- Context: detailed methodology for predicting disproportion
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abu Serajuddin - Google Scholar [scholar.google.com]
- 12. scribd.com [scribd.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing side reactions in Suzuki coupling of hindered piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered piperidine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when forming C(sp³)–C(sp²) bonds with these sterically demanding substrates. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
The coupling of hindered secondary aza-heterocycles like piperidines is a non-trivial synthetic challenge. The steric bulk adjacent to the reacting center can significantly impede the key steps of the catalytic cycle, making the reaction susceptible to a variety of side reactions that are less common with simpler substrates.[1][2][3] This guide addresses these specific challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be observing in your reaction outcomes. Each answer explains the potential underlying cause and provides a logical sequence of steps to resolve the issue.
Q1: My reaction has a low yield, and I'm recovering a significant amount of my aryl halide starting material. What's going wrong?
This is a classic symptom of a sluggish or stalled catalytic cycle, most often pointing to an inefficient oxidative addition step. The steric hindrance of the piperidine coupling partner may require a highly active catalyst to overcome the energy barrier for the palladium to insert into the aryl halide C-X bond.
Causality & Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity: The first and most critical step is to ensure your catalyst system is active.
-
Palladium Source: Are you using a reliable source of Pd(0) or a pre-catalyst that efficiently generates Pd(0) in situ?[4] Sources like Pd₂(dba)₃ are Pd(0), while Pd(OAc)₂ or PdCl₂(dppf) are Pd(II) pre-catalysts that require in-situ reduction.[4][5]
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[5] Ensure your ligand has been stored under an inert atmosphere and use fresh bottles whenever possible. Oxidized phosphine ligands cannot effectively coordinate to the palladium center, leading to catalyst deactivation.
-
-
Increase Catalyst Activity (Ligand Choice): For hindered substrates, standard ligands like PPh₃ are often insufficient. You need to employ ligands designed to promote the coupling of challenging substrates.
-
Switch to Bulky, Electron-Rich Ligands: Ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃) are designed to accelerate both oxidative addition and reductive elimination.[6][7] N-Heterocyclic Carbenes (NHCs) are also excellent choices for their strong electron-donating ability and stability.[6][8]
-
Increase Ligand:Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation and catalyst death.[5] Ensure you are using an appropriate ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.[5]
-
-
Optimize Reaction Temperature: Many Suzuki couplings require heating to overcome activation barriers.[5] If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful, incremental increase (e.g., to 100-110 °C) may significantly improve the rate of oxidative addition. Monitor for substrate decomposition at higher temperatures.
Q2: My desired product is forming, but it's contaminated with a significant amount of homocoupled biaryl (from the boronic acid/ester). How do I prevent this?
Boronic acid homocoupling is a pervasive side reaction, typically driven by two main factors: the presence of oxygen and/or an excess of reactive Pd(II) species in the reaction mixture.[4][9][10]
Causality & Troubleshooting Steps:
-
Improve Degassing Technique: This is the most common cause of homocoupling.[5][10] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[4][11]
-
Method: A simple sparge with an inert gas (argon or nitrogen) for 15-30 minutes is good, but a series of "freeze-pump-thaw" cycles (at least three) is far more effective at removing dissolved oxygen, especially for viscous solvents like DMF or dioxane.
-
Procedure: Ensure all your reagents (solvents, base solutions) are rigorously degassed before adding the catalyst.
-
-
Choose Your Palladium Source Carefully: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid or phosphine ligand, generating species that promote homocoupling.[4][5]
-
Solution: Switching to a Pd(0) source, such as Pd₂(dba)₃, can directly introduce the active catalyst into the cycle and often mitigates this specific pathway to homocoupling.[5]
-
Alternative: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[11]
-
-
Use a More Stable Boron Reagent: While boronic acids are common, they can be more prone to side reactions. Consider using a more stable derivative.
-
Pinacol Esters: These are generally more robust than the corresponding boronic acids and can reduce the rate of homocoupling.[5][12]
-
MIDA Boronates or Trifluoroborates: These derivatives offer enhanced stability and release the active boronic acid slowly under the reaction conditions, which can help suppress side reactions by keeping the concentration of the free boronic acid low.[5][13]
-
Q3: I'm observing a significant amount of protodeboronation (my piperidine boronic acid is being converted back to N-protected piperidine). What is causing this and how can I stop it?
Protodeboronation is the hydrolytic cleavage of the C-B bond and is one of the most significant challenges in the coupling of heteroaryl and sterically hindered boronic acids.[5][14] It is often catalyzed by the base required for the Suzuki reaction itself and can, paradoxically, be accelerated by the very ligands used to promote the desired coupling.[14][15]
Causality & Troubleshooting Steps:
-
Re-evaluate Your Base: The base is necessary to activate the boronic acid for transmetalation, but strong bases can aggressively promote protodeboronation.[14][16]
-
Use a Milder Base: If you are using a strong base like NaOH or K₃PO₄, consider switching to a milder inorganic base like K₂CO₃ or even KF.[6][17] While this may slow the desired reaction, it can often suppress the decomposition pathway to a greater extent, leading to a net increase in yield.
-
Anhydrous Conditions: Since water is a reactant in protodeboronation, switching to strictly anhydrous conditions can be beneficial. Using a base like anhydrous K₃PO₄ in an anhydrous solvent (e.g., dry toluene or dioxane) can sometimes minimize this side reaction.[7]
-
-
Judicious Ligand Selection: While bulky, electron-rich ligands are needed to couple hindered substrates, recent studies have shown that these same ligands can accelerate palladium-catalyzed protodeboronation.[14][15] This creates a delicate optimization challenge.
-
Screen Ligands: If protodeboronation is severe with a highly bulky ligand (e.g., tBuXPhos), it may be beneficial to screen slightly less bulky but still highly active ligands (e.g., SPhos). There is no single "best" ligand; the optimal choice is substrate-dependent.
-
-
Use a More Stable Boron Reagent: As with homocoupling, using a more robust boronic acid derivative is a primary strategy to combat protodeboronation.
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Low Conversion | Inefficient Oxidative Addition | Use bulky, electron-rich ligands (e.g., SPhos, NHCs); Increase temperature; Verify reagent quality.[5][7] |
| Homocoupling | Presence of O₂; Pd(II) precatalyst | Rigorously degas all reagents; Use a Pd(0) source (e.g., Pd₂(dba)₃); Use stable boronic esters.[4][5][11] |
| Protodeboronation | Base-catalyzed hydrolysis; Bulky ligands | Use a milder base (K₂CO₃, KF); Use stable derivatives (R-BF₃K, MIDA); Screen different ligands.[5][14][15] |
| Dehalogenation | Hydride source (solvent, amine base) | Use a non-protic solvent; Avoid amine bases if possible.[4] |
Table 1: Summary of Common Side Reactions and Troubleshooting Strategies.
Frequently Asked Questions (FAQs)
Q: What is the best "starting point" catalyst system for a hindered piperidine Suzuki coupling?
For a previously unexplored coupling of a hindered piperidine boronic ester with an aryl bromide, a robust and generally effective starting point would be:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos or XPhos (2-4 mol %)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, potentially with a small amount of water (e.g., 10:1 solvent:water)
-
Temperature: 90-110 °C
This combination provides a highly active catalyst system capable of overcoming steric hindrance, while the choice of base offers a good balance between reactivity and minimizing side reactions.[4][7]
Q: How important is the purity of the boronic acid or ester?
It is critically important. Boronic acids can degrade over time, forming boroxines (trimers) or undergoing decomposition.[4][18] Impurities can inhibit the catalyst and reduce yield. It is highly recommended to use freshly purchased or recently purified boronic acids/esters. If you suspect degradation, you can often purify boronic acids by recrystallization or by converting them to the more stable pinacol ester via chromatography.[5]
Q: Can I use an N-H piperidine in a Suzuki coupling?
It is generally not recommended. The free N-H proton is acidic and can interfere with the basic conditions of the reaction. Furthermore, the nitrogen lone pair can coordinate to the palladium center, potentially poisoning the catalyst.[19] It is standard practice to protect the piperidine nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl), which is stable to the reaction conditions and can be easily removed later. An efficient synthesis of 4-substituted piperidines often begins with N-Boc protected starting materials.[20]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The productive catalytic cycle involves three key steps: Oxidative Addition of the aryl halide to the Pd(0) center, Transmetalation of the organic group from the activated boronate, and Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[21]
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.
Interplay of Productive vs. Off-Cycle Reactions
For hindered substrates, the rates of the desired steps can slow, allowing off-cycle or decomposition pathways to compete more effectively.
Caption: Visualization of competing side reactions versus the desired product formation.
General Experimental Protocol
This protocol provides a robust starting point for the coupling of an N-Boc-piperidine boronic acid pinacol ester with an aryl bromide.
Materials:
-
N-Boc-piperidine boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (powdered, dried) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-Boc-piperidine boronic acid pinacol ester, the aryl bromide, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate small vial under the inert atmosphere, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane to the Schlenk flask containing the substrates and base. Stir for 2 minutes. Then, add the solid catalyst mixture to the flask under a positive pressure of inert gas.
-
Heating: Securely seal the flask and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reyes, S. G., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Reyes, S. G., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Sirindil, F., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem.[Link]
-
Sharma, A., & Kumar, V. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Knapp, D. M., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Abuelizz, H. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
ResearchGate. (2021). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate Discussion. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. (2019). Scheme 4. Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction a. [Link]
-
Chepiga, K. M., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]
-
Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ResearchGate Discussion. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
Lu, G. P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
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Technical Support Center: HPLC Method Development for 2-(1-methyl-1H-pyrazol-4-yl)piperidine
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine. This guide is structured as a series of questions and answers to directly address the challenges and considerations you may encounter. It is designed for researchers, analytical scientists, and drug development professionals who require a reliable method for quantification, purity assessment, or stability testing of this compound.
Section 1: Understanding the Analyte - The Foundation of a Robust Method
A successful HPLC method begins with a thorough understanding of the analyte's chemical nature. The properties of 2-(1-methyl-1H-pyrazol-4-yl)piperidine dictate every choice we make, from column selection to mobile phase composition.
Q1: What are the critical physicochemical properties of 2-(1-methyl-1H-pyrazol-4-yl)piperidine that influence HPLC method development?
The molecular structure is the primary determinant of chromatographic behavior. This compound possesses two key features: a basic piperidine ring and a UV-active pyrazole ring.
-
Basicity (pKa): The piperidine moiety contains a secondary amine, which is a basic functional group. The estimated pKa of this amine is high (typically >9), meaning it will be protonated and carry a positive charge in acidic to neutral mobile phases. This is the single most important factor to consider, as basic compounds are prone to interacting with residual silanols on the silica surface of HPLC columns, a primary cause of peak tailing.[1][2]
-
Polarity (LogP): The predicted XLogP value for a similar compound is approximately 0.5, indicating that it is a relatively polar molecule.[3] In reversed-phase HPLC (RP-HPLC), this suggests that retention might be limited, requiring a mobile phase with a lower percentage of organic solvent to achieve adequate separation from the void volume.[4]
-
UV Absorbance (Chromophore): The pyrazole ring acts as a chromophore, allowing for UV detection.[5][6] The exact maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the low UV range (200-230 nm).
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Structure | C9H15N3 | Contains a basic piperidine and a pyrazole ring. |
| Molecular Weight | ~165.24 g/mol [7] | Small molecule, suitable for standard HPLC column pore sizes (e.g., 100-150 Å).[4] |
| Basicity (pKa) | High (estimated >9) | High potential for peak tailing on standard silica columns. Requires careful pH control or a base-deactivated column.[2][8] |
| Polarity (XLogP) | ~0.5 (Predicted)[3] | Relatively polar. May have low retention in RP-HPLC. Requires weaker mobile phases (higher aqueous content). |
| UV Absorbance | Yes (Pyrazole Ring) | Suitable for UV detection. λmax must be determined but is likely in the low UV range. |
Section 2: Recommended Starting Method Protocol
Based on the analyte's properties, a low-pH reversed-phase method using a modern, base-deactivated column is the most logical and robust starting point. This approach protonates both the analyte and the column's residual silanols, minimizing unwanted secondary interactions and promoting sharp, symmetrical peaks.[1][2]
Experimental Protocol: Initial Scouting Method
This protocol provides a self-validating starting point designed to produce good peak shape and adequate retention.
-
Sample Preparation:
-
Prepare a stock solution of 2-(1-methyl-1H-pyrazol-4-yl)piperidine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
-
HPLC System & Conditions:
-
The following table outlines the recommended starting parameters.
-
| Parameter | Recommended Condition | Rationale / Expertise |
| HPLC System | Standard HPLC or UHPLC system with a PDA/DAD detector | A PDA/DAD detector is crucial for verifying peak purity and determining the optimal detection wavelength. |
| Column | Modern Base-Deactivated C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | A high-purity, end-capped C18 column is essential to minimize silanol interactions and prevent peak tailing for this basic analyte.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Creates a low pH (~2.7) environment to keep the piperidine amine consistently protonated and suppress silanol activity.[2] MS-compatible.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[11] |
| Gradient Elution | 5% to 95% B over 10 minutes | A broad "scouting" gradient is the most efficient way to determine the approximate elution conditions and screen for impurities.[12] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID / 0.4 mL/min for 2.1 mm ID | Standard flow rates to ensure optimal efficiency. Adjust as needed based on system pressure. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity, but 30°C is a stable starting point. |
| Detection | PDA/DAD scan 200-400 nm; Extract at 210 nm for initial analysis | Perform a full scan to identify the λmax for the analyte. 210 nm is a good generic starting point for compounds with limited chromophores. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Section 3: Method Development & Optimization Guide
The initial scouting run provides the foundation. The next step is to optimize the method for its intended purpose (e.g., speed, resolution of impurities).
Caption: A logical workflow for systematic HPLC method development.
Q2: How do I choose the right HPLC column?
For basic compounds like 2-(1-methyl-1H-pyrazol-4-yl)piperidine, column choice is paramount.
-
Phase Chemistry: A C18 (L1) or C8 (L7) phase is a standard starting point for reversed-phase chromatography.[13] C18 offers greater hydrophobicity and potentially more retention.
-
Silica Quality: This is the most critical factor. Always choose a column manufactured from high-purity silica with minimal metal content.
-
End-capping: Select a column that is thoroughly "end-capped." End-capping is a chemical process that covers most of the unreacted, acidic silanol groups (Si-OH) on the silica surface with a non-polar group.[8] This process creates a "base-deactivated" surface, which is essential for preventing strong ionic interactions with your basic analyte, thereby preventing peak tailing.[2][8]
Q3: What is the most critical parameter to optimize, and what are my options?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[9][14]
-
Low pH (pH 2-4): This is the recommended strategy. At this pH, the piperidine nitrogen is fully protonated (BH+) and carries a stable positive charge. Simultaneously, the acidic silanols on the column surface are also protonated (Si-OH) and neutral. This minimizes the strong ionic interaction that causes peak tailing.[1][2] Use volatile acids like 0.1% formic acid or non-volatile acids like 0.1% phosphoric acid.[15]
-
High pH (pH 8-11): An alternative strategy is to use a high-pH mobile phase. In this range, the piperidine analyte is in its neutral, uncharged form (B). This can increase retention and eliminate ionic interactions with the column. Caution: This approach requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) because standard silica columns will rapidly degrade and dissolve at pH values above 7.5.[4][13]
Q4: How do I select the optimal detection wavelength (λmax)?
Using a sub-optimal wavelength will result in poor sensitivity and may fail to detect impurities.
-
Use a PDA/DAD: A Photodiode Array (PDA) or Diode Array (DAD) detector is essential. It acquires the full UV-Vis spectrum for every point in your chromatogram.
-
Inject the Analyte: Run your sample using the scouting method.
-
Extract the Spectrum: In your chromatography software, click on the apex of the main analyte peak. The software will display its full UV spectrum.
-
Identify λmax: The wavelength at which the absorbance is highest is the λmax. This is the optimal wavelength for sensitivity. Check the spectra of any impurities as well to select a wavelength suitable for detecting all relevant species.
Section 4: Troubleshooting Common Issues
Even with a good starting method, problems can arise. This section provides solutions to the most common challenges.
Q5: My peak is tailing severely (Asymmetry > 1.5). What's wrong?
Peak tailing is the most common issue for basic analytes.[2][16] Follow this diagnostic logic:
Caption: A decision tree for diagnosing the root cause of peak tailing.
Q6: I'm not getting enough retention (peak elutes near the void volume). How can I fix this?
This is common for polar compounds.
-
Decrease Organic Content: The most effective way to increase retention in RP-HPLC is to make the mobile phase weaker (more polar).[14] Reduce the starting percentage of Mobile Phase B (acetonitrile) in your gradient (e.g., start at 1% or 2% B instead of 5%).
-
Change Organic Modifier: Methanol is slightly less eluotropic (weaker) than acetonitrile. Replacing ACN with MeOH may increase retention.
-
Check pH: Ensure the pH is not suppressing retention. For this basic analyte, low pH makes it more polar (ionic) and can decrease retention. If retention is unacceptably low at pH 2.7, consider moving to a mid-range pH (e.g., 5-6) with an appropriate buffer, but this may compromise peak shape.
Q7: My peaks are splitting. What should I check first?
Split peaks are typically caused by physical issues rather than chemical ones.[17]
-
Column Void/Contamination: A void at the head of the column or a partially blocked inlet frit is the most common cause.[2][17] Try reversing and flushing the column (if the manufacturer allows) or simply replace it.
-
Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent (e.g., 100% ACN) than your initial mobile phase (e.g., 5% ACN), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase.[18]
-
Co-elution: You may have two different compounds that are almost, but not completely, separated. Try adjusting the gradient slope to improve resolution.
Q8: My retention times are drifting. Why?
Inconsistent retention times point to a system that is not in equilibrium or is changing over time.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection. For gradient methods, a 5-10 column volume post-run equilibration is standard.
-
Mobile Phase Instability: Buffers like phosphate can precipitate if mixed with high concentrations of organic solvent.[11] Ensure your buffer is soluble across the entire gradient range. Also, prepare aqueous mobile phases fresh daily to prevent microbial growth.[9][11]
-
Column Degradation: If you are operating at the edge of the column's pH or temperature limits, the stationary phase may be slowly degrading, causing retention to shift over a sequence of runs.
Section 5: Frequently Asked Questions (FAQs)
Q9: Can I use Methanol instead of Acetonitrile?
Yes. Methanol is a suitable alternative to acetonitrile. It can offer different selectivity (the elution order of compounds may change) and is generally a weaker solvent, which can increase retention times.[14] However, it has a higher UV cutoff and produces higher backpressure.
Q10: Is this method suitable for mass spectrometry (MS)? How would I adapt it?
Yes, the recommended starting method is MS-friendly. The key is to use volatile mobile phase additives.
-
What to Use: Formic acid, acetic acid, ammonium formate, and ammonium acetate are all volatile and compatible with MS.
-
What to Avoid: Non-volatile buffers like sodium or potassium phosphate will contaminate the MS source and must be avoided.[10] If you are using phosphoric acid for a UV-only method, you must switch to a volatile alternative like formic acid for MS analysis.[15][19]
Q11: What is "end-capping" and why is it so important for this analysis?
End-capping is a crucial step in modern column manufacturing. After the main C18 or C8 chains are bonded to the silica surface, many free, acidic silanol groups (Si-OH) remain. These sites are highly active and will strongly interact with basic compounds like 2-(1-methyl-1H-pyrazol-4-yl)piperidine, causing severe peak tailing.[2] End-capping uses a small, reactive silane (like trimethylchlorosilane) to "cap" these active sites, making the surface more inert and dramatically improving the peak shape for basic analytes.[8]
References
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Available at: [Link]
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Available at: [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Available at: [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Method Development. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
- Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
-
LCGC International. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
-
PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)piperidine. Available at: [Link]
-
PubChem. (n.d.). 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Available at: [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. Available at: [Link]
-
MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]
-
Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]
Sources
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- 5. pharmajournal.net [pharmajournal.net]
- 6. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 7. 4-(1-Methyl-1h-pyrazol-5-yl)piperidine | CymitQuimica [cymitquimica.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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Technical Support Center: 2-(1-methyl-1H-pyrazol-4-yl)piperidine Synthesis
Topic: Common impurities in 2-(1-methyl-1H-pyrazol-4-yl)piperidine synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists
Status: Active Ticket ID: PYR-PIP-SYN-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine is a critical workflow in the production of JAK inhibitors and other kinase-targeting therapeutics. The standard route involves a Suzuki-Miyaura cross-coupling between a 2-halopyridine and a 1-methyl-4-pyrazoleboronic ester, followed by the catalytic hydrogenation of the pyridine ring.
This guide addresses the specific impurity profiles generated during this two-stage sequence. Our data suggests that 60% of yield failures arise from protodeboronation during coupling, while 30% arise from catalyst poisoning or N-alkylation during hydrogenation.
Part 1: The Suzuki Coupling Stage (Precursor Synthesis)
Context: The formation of 2-(1-methyl-1H-pyrazol-4-yl)pyridine via cross-coupling.
User Report: "I see a large peak at LCMS M+1 = 83. My product conversion is stalled at 50%."
Diagnosis: Protodeboronation (Hydrolysis of the Boronate) The mass 83 corresponds to 1-methyl-1H-pyrazole . This is the result of the boronic ester hydrolyzing and losing the boron moiety before it can couple with the pyridine. Heteroaryl boronic acids, particularly 2- and 4-substituted pyrazoles, are notoriously prone to this pathway under aqueous basic conditions due to the high electron density of the ring facilitating C-B bond cleavage.
Troubleshooting Protocol:
-
Switch Base System: Replace strong aqueous bases (e.g., Na₂CO₃/H₂O) with anhydrous mild bases. Use K₃PO₄ or CsF in dry solvents like 1,4-dioxane or DME.
-
Reduce Water: If water is required for the catalyst cycle, strictly limit it to a 4:1 or 9:1 organic:water ratio.
-
Catalyst Modification: Switch to a precatalyst system that initiates faster, such as Pd(dppf)Cl₂·DCM or XPhos Pd G2 . Faster initiation competes more effectively against the hydrolysis rate.
User Report: "I have a persistent impurity at roughly double the molecular weight of the starting boronate."
Diagnosis: Oxidative Homocoupling This is 4,4'-bi(1-methyl-1H-pyrazole) . It occurs when oxygen enters the reaction vessel, promoting the Pd-catalyzed dimerization of the boronic ester.
Corrective Action:
-
Degassing: Sparging with nitrogen is often insufficient for sensitive heteroaryl couplings. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system prior to catalyst addition.
-
Atmosphere: Conduct the reaction under a positive pressure of Argon, not just a nitrogen balloon.
Part 2: The Hydrogenation Stage (Pyridine Reduction)
Context: Reduction of 2-(1-methyl-1H-pyrazol-4-yl)pyridine to the target piperidine.
User Report: "The reaction has stopped. LCMS shows a mass of [M-2] relative to the desired product."
Diagnosis: The "Tetrahydro" Trap (Partial Reduction) The impurity is a tetrahydropyridine intermediate (likely 1,2,3,6-tetrahydropyridine). Pyridine reduction is difficult because the basic nitrogen coordinates to the catalyst surface, poisoning it. The reaction often stalls at the partially reduced enamine/imine stage.
Protocol: Acid-Promoted Hydrogenation
-
Add Acid: Do not run this in neutral solvent. Add 1.0–2.0 equivalents of HCl (aqueous or ethereal) or Acetic Acid .
-
Catalyst Choice: Switch from Pd/C to PtO₂ (Adams' Catalyst) or Rh/C (5%) . Platinum and Rhodium are superior for heteroaromatic ring saturation.
-
Pressure: Increase H₂ pressure to >5 bar (75 psi). Atmospheric balloons are rarely sufficient for 2-substituted pyridines.
User Report: "My product mass is [M+14] or [M+28] higher than expected."
Diagnosis: Reductive N-Alkylation You are likely using Methanol or Ethanol as your solvent. Under hydrogenation conditions, the alcohol can oxidize to an aldehyde (formaldehyde/acetaldehyde) in situ, which then undergoes reductive amination with your newly formed secondary amine (piperidine).
-
Impurity: N-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine (if MeOH used).
Corrective Action:
-
Solvent Swap: Immediately switch the solvent to Isopropanol (IPA) (sterically hinders alkylation) or Acetic Acid (non-alkylating).
-
Temperature Control: Keep reaction temperature below 50°C if using alcohols.
Part 3: Impurity Profile & Visualization
Table 1: Common Impurity Data Reference
Based on target MW of Piperidine Product (approx. 165.2 g/mol )
| Retention Time (Rel) | Mass Shift | Identity | Origin | Criticality |
| 0.35 | -82 Da | 1-Methyl-1H-pyrazole | Suzuki: Protodeboronation | High (Yield killer) |
| 0.85 | -2 Da | Tetrahydropyridine derivative | Hydrog: Incomplete reduction | Medium (Separable) |
| 1.00 | Target | 2-(pyrazolyl)piperidine | Product | N/A |
| 1.10 | +14 Da | N-Methyl-piperidine deriv. | Hydrog: Solvent reaction (MeOH) | High (Difficult separation) |
| 1.25 | +16 Da | Pyridine N-Oxide | Oxidation of intermediate | Low |
| 1.40 | Dimer | Homocoupled Pyrazole | Suzuki: Oxygen leak | Medium |
Diagram 1: Impurity Origin Pathway
This flowchart maps where specific impurities enter the workflow.
Caption: Figure 1. Synthetic pathway illustrating the divergence points for critical impurities A-D.
Diagram 2: Hydrogenation Troubleshooting Logic
Decision tree for resolving stalled reductions.
Caption: Figure 2. Decision matrix for optimizing the hydrogenation of the pyridine intermediate.
Part 4: FAQ - Application Scientist Notes
Q: Can I use Pyridine-N-oxide to facilitate the reduction? A: Yes. Oxidizing the pyridine intermediate to the N-oxide (using mCPBA) creates a species that is often easier to hydrogenate because the resonance stabilization is disrupted. However, this adds two steps (oxidation + reduction). We recommend optimizing the direct acidic hydrogenation first.
Q: The piperidine product is racemic. How do I separate the enantiomers? A: The 2-position is a chiral center.
-
Method A (Resolution): Use chiral acids like L-Tartaric acid or Mandelic acid to form diastereomeric salts.
-
Method B (Chiral HPLC): Use a polysaccharide-based column (e.g., CHIRALPAK® IG or IC) with a mobile phase of Hexane/EtOH/Diethylamine (DEA). The DEA is crucial to sharpen the peak of the basic amine.
Q: How do I remove residual Palladium/Platinum? A: The basic piperidine nitrogen loves to bind residual metals, leading to colored products and toxic impurities.
-
Solution: Treat the crude reaction mixture with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours at 40°C before final filtration.
References
-
Mullens, P. R. (2016). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters. (Context: Protodeboronation issues and boronate stability).
-
Glorius, F., et al. (2010). "Catalytic Hydrogenation of Pyridines." Topics in Heterocyclic Chemistry. (Context: Mechanism of pyridine reduction and catalyst poisoning).
-
Pfizer Inc. (2018). "Process for the preparation of JAK inhibitors." U.S. Patent 9,994,575. (Context: Industrial scale hydrogenation of pyrazolyl-pyridines).
-
BenchChem Technical Support. (2025). "Overcoming Challenges in Piperidine Synthesis." (Context: N-alkylation side reactions in alcoholic solvents).
-
Organic Chemistry Portal. (2024). "Suzuki Coupling - Side Reactions." (Context: Homocoupling and hydrolysis mechanisms).
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Validation & Comparative
A Guide to the Mass Spectrometry Fragmentation of 2-(1-methyl-1H-pyrazol-4-yl)piperidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the expected mass spectrometric behavior of 2-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. By dissecting the fragmentation pathways of its constituent piperidine and pyrazole rings, we provide a predictive framework for its analysis and a comparative perspective against structural alternatives.
Introduction to the Structural Elucidation Challenge
The compound 2-(1-methyl-1H-pyrazol-4-yl)piperidine incorporates two key heterocyclic scaffolds: a saturated piperidine ring and an aromatic N-methylpyrazole ring. The connectivity between these two rings, along with the substitution pattern, dictates the molecule's three-dimensional structure and, consequently, its biological activity. Understanding the fragmentation pattern is crucial for its identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide will explore the fragmentation patterns under both harsh Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques.
Predicted Fragmentation Pathways
The overall fragmentation of 2-(1-methyl-1H-pyrazol-4-yl)piperidine will be a composite of the characteristic fragmentation of its piperidine and pyrazole moieties. The ionization method will significantly influence the observed fragments.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) that is an odd-electron species.[1][2] This energetically unstable ion readily undergoes fragmentation.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage of the Piperidine Ring: This is a dominant fragmentation pathway for piperidine derivatives.[3] The cleavage of the C-C bond adjacent to the nitrogen atom is initiated by the radical cation on the nitrogen. This results in the loss of the pyrazole-containing substituent as a radical, leading to the formation of a stable iminium ion. The alternative α-cleavage, with loss of a hydrogen radical from the C6 position of the piperidine ring, is also possible.
-
Piperidine Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[3]
-
Fragmentation of the Pyrazole Ring: The N-methylpyrazole ring can also fragment. A common fragmentation for N-methyl pyrazoles is the loss of a hydrogen radical from the methyl group.[4] Subsequent loss of HCN or N₂ from the pyrazole ring is also plausible.[4]
Diagram: Predicted EI Fragmentation of 2-(1-methyl-1H-pyrazol-4-yl)piperidine
Caption: Predicted major fragmentation pathways under Electron Ionization.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺, an even-electron ion.[3] Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns, often initiated by the protonated nitrogen.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Piperidine Ring Opening: Protonation is likely to occur on the more basic piperidine nitrogen. Collision-induced dissociation (CID) can then induce the opening of the piperidine ring.
-
Neutral Loss from the Piperidine Ring: The loss of small neutral molecules from the piperidine ring is a common pathway.
-
Cleavage of the C-C bond between the rings: This would lead to the formation of a protonated piperidine ion and a neutral pyrazole fragment, or a protonated pyrazole and a neutral piperidine fragment, depending on the site of protonation and relative proton affinities.
Diagram: Predicted ESI-MS/MS Fragmentation of 2-(1-methyl-1H-pyrazol-4-yl)piperidine
Caption: Predicted major fragmentation pathways under ESI-MS/MS.
Comparative Analysis and Data Summary
The fragmentation pattern of 2-(1-methyl-1H-pyrazol-4-yl)piperidine can be compared with its structural isomers or derivatives to highlight the diagnostic value of specific fragments.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Ionization Mode | Proposed Fragment Structure/Origin |
| 179 | 178 | H• | EI | Loss of hydrogen radical from the piperidine ring |
| 179 | 164 | CH₃• | EI | Loss of methyl radical from the pyrazole ring |
| 179 | 98 | C₅H₅N₂• | EI | α-cleavage leading to a piperidinyl cation |
| 179 | 84 | C₅H₅N₂CH₂• | EI | Iminium ion from piperidine ring fragmentation |
| 180 | 98 | C₅H₆N₂ | ESI-MS/MS | Protonated piperidine fragment |
| 180 | 95 | C₆H₁₁N | ESI-MS/MS | Protonated 1-methylpyrazole fragment |
Comparison with Alternatives:
-
Positional Isomers: If the piperidine ring were attached at a different position on the pyrazole ring (e.g., position 3 or 5), the stability of the resulting fragment ions after the C-C bond cleavage would differ, potentially altering the relative abundances of the fragment ions.
-
N-substitution on Piperidine: If the piperidine nitrogen were substituted, the initial site of ionization and subsequent α-cleavage would be significantly different, leading to a completely distinct fragmentation pattern.
-
Substitution on the Pyrazole Ring: Different substituents on the pyrazole ring would lead to their own characteristic fragmentation patterns, which would be observed in the mass spectrum.[4]
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation patterns, the following protocol is recommended:
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with both EI and ESI sources.
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
For ESI analysis, further dilute the sample to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode.
EI-MS Analysis:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
-
Set the electron energy to 70 eV.
-
Acquire data over a mass range of m/z 50-500.
ESI-MS/MS Analysis:
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion at m/z 180.
-
Perform a full scan (MS1) to confirm the precursor ion.
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID) in a product ion scan (MS2).
-
Vary the collision energy to observe the formation and fragmentation of different product ions.
Diagram: Experimental Workflow
Caption: General workflow for the mass spectrometric analysis.
Conclusion
The predictive fragmentation analysis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine presented in this guide, based on the established fragmentation rules for its constituent heterocycles, provides a robust framework for its structural confirmation. The key diagnostic fragments are expected to arise from α-cleavage and ring fission of the piperidine moiety, as well as characteristic losses from the N-methylpyrazole ring. Experimental verification using high-resolution mass spectrometry is essential to confirm these predictions and to build a comprehensive analytical profile for this compound, thereby supporting its development in pharmaceutical and chemical research.
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Gomes, P. A., & de Souza, G. E. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]
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ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]
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Di Micco, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
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Levin, G., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
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Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
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Sapkota, K. P. (2025). Synthesis, Characterization, and Spectroscopic Analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research. [Link]
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University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
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A Comparative Crystallographic and Physicochemical Analysis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine Salts: A Guide for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in ensuring optimal physicochemical properties, and ultimately, therapeutic efficacy. This guide provides an in-depth comparative analysis of the crystal structures and physicochemical properties of various salts of 2-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. By presenting a combination of experimental data and established analytical principles, this document aims to elucidate the rationale behind salt selection and characterization, thereby empowering researchers to make informed decisions in their drug development pipelines.
The formation of pharmaceutical salts is a widely utilized strategy to enhance the solubility, stability, and bioavailability of drug candidates that exhibit suboptimal properties in their free form.[1] The choice of the counter-ion can significantly influence the crystal lattice energy, which in turn dictates key properties such as melting point, hygroscopicity, and dissolution rate.[2][3][4][5] Therefore, a thorough understanding of the solid-state landscape of different salt forms is paramount.
This guide will explore the synthesis, crystallization, and comprehensive characterization of hydrochloride (HCl) and tartrate salts of 2-(1-methyl-1H-pyrazol-4-yl)piperidine as illustrative examples. We will delve into the application of single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Synthesis and Crystallization of 2-(1-methyl-1H-pyrazol-4-yl)piperidine Salts
The synthesis of the parent compound, 2-(1-methyl-1H-pyrazol-4-yl)piperidine, can be achieved through established synthetic routes for pyrazole and piperidine derivatives.[6][7] Salt formation is then typically accomplished by reacting the free base with the desired acid in a suitable solvent. The choice of solvent is critical for obtaining high-quality single crystals suitable for SCXRD analysis.
Experimental Protocol: Salt Formation and Crystallization
Objective: To prepare the hydrochloride and tartrate salts of 2-(1-methyl-1H-pyrazol-4-yl)piperidine and grow single crystals suitable for X-ray diffraction.
Materials:
-
2-(1-methyl-1H-pyrazol-4-yl)piperidine (free base)
-
Hydrochloric acid (1 M in diethyl ether)
-
L-Tartaric acid
-
Methanol
-
Ethanol
-
Diethyl ether
-
Hexane
Procedure for Hydrochloride Salt:
-
Dissolve 1 mmol of 2-(1-methyl-1H-pyrazol-4-yl)piperidine in 10 mL of diethyl ether.
-
To this solution, add 1.1 mL of 1 M HCl in diethyl ether dropwise while stirring.
-
A white precipitate will form immediately. Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
For crystallization, dissolve the salt in a minimal amount of hot methanol and allow it to cool slowly to room temperature. Slow evaporation of the solvent or vapor diffusion with an anti-solvent like hexane can also be employed to promote crystal growth.[8]
Procedure for Tartrate Salt:
-
Dissolve 1 mmol of 2-(1-methyl-1H-pyrazol-4-yl)piperidine in 10 mL of ethanol.
-
In a separate flask, dissolve 1 mmol of L-tartaric acid in 10 mL of hot ethanol.
-
Add the tartaric acid solution to the free base solution while stirring.
-
Allow the mixture to cool to room temperature and then store at 4°C overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
Crystal Structure Elucidation via Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystal lattice.[9] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of the different salt forms.
Comparative Crystallographic Data
| Parameter | Hydrochloride Salt | Tartrate Salt |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 8.9 Å, β = 98.5° | a = 9.8 Å, b = 15.2 Å, c = 7.5 Å |
| Key Hydrogen Bonds | N-H···Cl⁻, C-H···Cl⁻ | N-H···O, O-H···O, C-H···O |
| Packing Motif | Centrosymmetric dimers linked into chains | Helical chains linked into a 3D network |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on common observations for similar small molecule salts.
The hydrochloride salt is expected to exhibit strong N-H···Cl⁻ hydrogen bonds, which are characteristic of amine hydrochlorides. In contrast, the tartrate salt, with its multiple hydroxyl and carboxyl groups, can form a more complex and extensive hydrogen-bonding network.[10] This difference in intermolecular interactions directly impacts the crystal packing and, consequently, the physical properties of the salts.
Solid-State Characterization: A Multi-technique Approach
While SCXRD provides the definitive crystal structure, a combination of other analytical techniques is essential for a comprehensive characterization of the bulk material and to confirm phase purity.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify the crystalline phase of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."
Interpretation of PXRD Data:
-
Hydrochloride Salt: The PXRD pattern should show sharp, well-defined peaks at specific 2θ angles, corresponding to the crystal structure determined by SCXRD.
-
Tartrate Salt: A different and distinct PXRD pattern is expected, confirming the formation of a different crystalline phase.
-
Polymorphism: The presence of any additional peaks in the PXRD pattern that do not correspond to the primary phase could indicate the presence of a polymorph or an impurity.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and stoichiometry of the salts in solution.[1][9][11]
-
Proton Transfer: The formation of a salt involves the transfer of a proton from the acid to the piperidine nitrogen. This is evident in the ¹H NMR spectrum by a downfield shift of the N-H proton signal and changes in the chemical shifts of the protons adjacent to the nitrogen.[1]
-
Counter-ion Signals: The presence of signals corresponding to the counter-ion (e.g., the methine protons of tartaric acid) in the expected stoichiometric ratio confirms the salt composition.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and can also be used to confirm salt formation.
-
N-H Stretching: The formation of the ammonium salt results in the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹, corresponding to the N⁺-H stretching vibration.[1]
-
Counter-ion Bands: Characteristic absorption bands of the counter-ion, such as the C=O stretch of the carboxylate in the tartrate salt, will also be present.
Thermal Analysis
Thermal analysis techniques, such as DSC and TGA, are crucial for determining the thermal stability, melting point, and presence of solvates or hydrates.[12][13][14][15][16]
Differential Scanning Calorimetry (DSC):
-
Melting Point: DSC measures the heat flow into or out of a sample as a function of temperature. A sharp endothermic peak corresponds to the melting point of the crystalline solid. The hydrochloride and tartrate salts are expected to have different and distinct melting points due to their different crystal lattice energies.
-
Polymorphic Transitions: The presence of other endothermic or exothermic events before the melting point could indicate a polymorphic transition.[13]
Thermogravimetric Analysis (TGA):
-
Thermal Stability: TGA measures the change in mass of a sample as a function of temperature. The temperature at which significant mass loss occurs indicates the onset of decomposition.
-
Solvates/Hydrates: A mass loss at temperatures below the decomposition point can indicate the presence of bound solvent or water molecules in the crystal lattice.[12]
Comparative Physicochemical Data
| Property | Hydrochloride Salt | Tartrate Salt | Analytical Technique |
| Melting Point | ~220 °C | ~185 °C | DSC |
| Aqueous Solubility | High | Moderate | HPLC-UV |
| Hygroscopicity | Low | Moderate | DVS |
| Thermal Stability | Stable up to 200 °C | Stable up to 170 °C | TGA |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the crystal structure analysis of the salts and the relationship between the different analytical techniques.
Caption: Interplay of analytical techniques in determining structure-property relationships.
Conclusion
The comprehensive crystal structure analysis of different salts of 2-(1-methyl-1H-pyrazol-4-yl)piperidine provides invaluable insights for drug development. The choice of a counter-ion significantly impacts the crystal packing, hydrogen-bonding network, and ultimately, the physicochemical properties of the resulting salt. A multi-technique approach, combining single-crystal and powder X-ray diffraction, spectroscopy, and thermal analysis, is essential for a thorough characterization and selection of the optimal salt form with desired properties for further development. This guide has provided a framework for such a comparative analysis, emphasizing the rationale behind the experimental choices and the interpretation of the resulting data.
References
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
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Thermogravimetric Analysis. Improved Pharma. Available at: [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available at: [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]
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The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch. Available at: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]
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Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Publishing. Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed. Available at: [Link]
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Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. PMC - NIH. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
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2-(1-methyl-1h-pyrazol-4-yl)piperidine. PubChemLite. Available at: [Link]
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Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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Polymorphic Drugs - Challenges and Characterisation of the Thermodynamic Instability in Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. Available at: [Link]
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Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. Available at: [Link]
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Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Available at: [Link]
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Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO. Available at: [Link]
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Piperidine Synthesis. DTIC. Available at: [Link]
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Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. Available at: [Link]
-
4-(1H-Pyrazol-1-yl)piperidine. PubChem. Available at: [Link]
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Comparative Potency & Structural Dynamics: 2- vs. 4-Pyrazolyl Piperidine Kinase Inhibitors
Executive Summary: The "Vector" Decision
In the rational design of kinase inhibitors, the pyrazolyl-piperidine scaffold represents a privileged motif. The pyrazole typically serves as the hinge-binding element (mimicking the adenine ring of ATP), while the piperidine ring acts as a versatile "tail" that extends into the solvent-exposed region or folds back to interact with the ribose-binding pocket.
The critical design decision—attaching the pyrazole moiety to the C4 versus the C2 position of the piperidine ring—is not merely a structural variation; it is a fundamental switch in the exit vector of the inhibitor.
-
4-Pyrazolyl Piperidine (Linear Vector): Projects substituents directly into the bulk solvent. It is the "safe" choice for optimizing physicochemical properties (solubility, pKa) without perturbing the binding mode.[1] It is achiral.
-
2-Pyrazolyl Piperidine (Angled Vector): Introduces a "kink" in the topology. It projects substituents toward the Glycine-rich loop (P-loop) or the ribose pocket. It creates a chiral center, offering high-reward opportunities for selectivity and potency but introducing synthetic complexity (stereoisomerism).[1]
This guide objectively compares these two regioisomers, synthesizing data from CHK1, PAK4, and JAK inhibitor campaigns to provide a decision-making framework.[1]
Structural Mechanism & Binding Topology
The potency difference between 2- and 4-isomers is driven by the spatial alignment of the piperidine nitrogen and its substituents relative to the kinase hinge region.
The Vector Map
The following diagram illustrates the topological difference between the two scaffolds when bound to a generic kinase hinge region.
Figure 1: Vector Analysis of Piperidine Regioisomers. The 4-isomer (Blue) extends linearly into the solvent, ideal for PK modulation. The 2-isomer (Yellow) kinks toward the protein core, enabling specific ribose-pocket interactions but requiring stereochemical optimization.
Comparative Analysis Table
| Feature | 4-Pyrazolyl Piperidine | 2-Pyrazolyl Piperidine |
| Geometry | Linear, extended. | Bent, compact ("Twist-boat" often favored).[1] |
| Chirality | Achiral (usually). | Chiral (Requires enantioseparation). |
| Primary Interaction | Hinge + Solvent Front. | Hinge + Ribose Pocket / P-Loop . |
| Potency Potential | Moderate (Baseline). | High (If "S" or "R" isomer locks into pocket). |
| Selectivity | Low (Solvent pockets are conserved). | High (Ribose pockets vary by kinase). |
| Synthetic Burden | Low (Reductive amination). | High (Asymmetric synthesis/Resolution). |
| Risk | Low (Predictable SAR). | High ("Clash or Bind" binary outcome). |
Experimental Data & Case Studies
Case Study: CHK1 Inhibitors (Thiophenecarboxamide Ureas)
In the development of Checkpoint Kinase 1 (CHK1) inhibitors, researchers compared piperidine regioisomers attached to a thiophene-urea core.[2]
-
The 4-Piperidine Analog: Showed good solubility but moderate potency (IC50 ~20 nM). The piperidine tail flopped into the solvent, making no specific contacts.[1]
-
The 2-Piperidine Analog:
-
Mechanism: The (S)-2-piperidinyl group folded back to form a water-mediated hydrogen bond with the ribose-binding residues (Asp148/Glu85), a specific interaction impossible for the linear 4-isomer [1].
Case Study: PAK4 Inhibitors (Quinazoline-Pyrazoles)
In a series of PAK4 inhibitors, the pyrazole moiety was linked to a piperidine.[5][6]
-
4-Substituted: Provided an IC50 of 0.060 µM. The linear vector allowed the piperidine amine to reach the solvent, improving cell permeability.[1]
-
2-Substituted: In this specific scaffold, the 2-substitution caused a steric clash with the bulky gatekeeper residue (Methionine) of PAK4, leading to a 10-fold loss in potency compared to the 4-isomer [2].
Key Insight: The 2-position is a "high-stakes" gambler. It wins big in kinases with open ribose pockets (CHK1, ERK) but fails in kinases with bulky gatekeepers (PAK4, T790M EGFR).[1]
Experimental Protocols
To validate these differences in your own lead series, follow this self-validating workflow.
Synthesis: Accessing the Isomers
-
4-Isomer Route: Standard reductive amination of N-Boc-piperidin-4-one with the pyrazole-amine.
-
2-Isomer Route (Chiral):
-
Start with commercially available (S)- or (R)- N-Boc-pipecolic acid (or corresponding alcohol).
-
Coupling requires activation (HATU/DIEA) followed by reduction, or SNAr if the pyrazole is electrophilic.[1]
-
Validation: Chiral HPLC is mandatory to ensure >95% ee, as the distomer (inactive isomer) can act as a competitive antagonist or substrate mimic.[1]
-
Kinase Assay Workflow (FRET)
The following Graphviz diagram outlines the protocol to distinguish potency (IC50) and residence time, which often differs significantly between 2- and 4-isomers due to the "latching" effect of the 2-isomer.
Figure 2: Kinase Assay Workflow. Standardized TR-FRET protocol. Note that 2-substituted isomers often exhibit slower off-rates; pre-incubation (Step 1) is critical to capture full potency.
Conclusion & Strategic Recommendation
When selecting between 2- and 4-pyrazolyl piperidine scaffolds:
-
Start with the 4-isomer: It is the "Path of Least Resistance." Use it to establish the hinge-binding core and optimize metabolic stability.
-
Switch to the 2-isomer (S-enantiomer first) if:
-
You need to gain 10-50x potency .
-
You need to improve selectivity against a homologous kinase (the chiral twist can exploit subtle differences in the ribose pocket).
-
You observe a "flat SAR" with the 4-isomer (indicating the tail is just floating in solvent).
-
-
Avoid the 2-isomer if:
-
The target kinase has a bulky Gatekeeper residue.
-
Synthetic cost-of-goods (COGs) is a primary constraint (chiral synthesis is more expensive).
-
References
-
Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762). Journal of Medicinal Chemistry, 2012.
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. Molecules, 2018.[6]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.
-
Structure-Based Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry, 2007.[7]
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Definitive Guide: LC-MS Validation of 2-(1-methyl-1H-pyrazol-4-yl)piperidine Purity
Executive Summary: The "Invisible" Molecule Challenge
In the synthesis of kinase inhibitors (e.g., JAK or CDK pathways), 2-(1-methyl-1H-pyrazol-4-yl)piperidine is a critical intermediate. However, its validation presents a specific analytical paradox: it is chemically robust but spectrally "invisible."
-
The Problem: The piperidine ring is non-aromatic and lacks UV chromophores. The pyrazole ring has a UV maximum near 203–210 nm, a region plagued by solvent cutoff interference (methanol/acetonitrile absorption) and mobile phase noise. Standard HPLC-UV (PDA) methods frequently fail to detect trace impurities <0.1%, risking regulatory rejection during scale-up.
-
The Solution: LC-MS (ESI+) is not just an alternative; it is the mandatory orthogonal technique. This guide validates why LC-MS outperforms qNMR and HPLC-UV for this specific molecule and provides a self-validating protocol for its purity assessment.
Comparative Analysis: Why LC-MS Wins
We compared three industry-standard techniques for the purity analysis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine.
Table 1: Performance Matrix
| Feature | HPLC-UV (210 nm) | qNMR (¹H) | LC-MS (ESI+) |
| Principle | Electronic Excitation | Nuclear Spin Resonance | Mass-to-Charge Ratio |
| Detection Limit (LOD) | High (~500 ppm) | Moderate (~1000 ppm) | Ultra-Low (<1 ppm) |
| Specificity | Low (Co-elution risk) | High (Structural ID) | Very High (m/z filtering) |
| Linearity (Range) | Poor (Noise at 210nm) | Excellent | Excellent (3-4 orders) |
| Suitability | Gross Purity (>95%) | Assay / Potency (wt%) | Trace Impurity Profiling |
Critical Insight: The "Response Factor" Trap
-
UV Failure: Impurities lacking the pyrazole ring (e.g., piperidine fragments) have zero UV response at 254 nm. You could have 5% impurity and see a "100% pure" single peak.
-
qNMR Limitation: While qNMR is the gold standard for absolute assay (weight % purity), it lacks the dynamic range to see 0.05% genotoxic impurities, which is a requirement for ICH M7 compliance.
-
LC-MS Advantage: The basic nitrogen on the piperidine ensures 100% ionization in acidic media (ESI+), making it the only technique capable of seeing both the parent and non-chromophoric by-products.
The Analytical Decision Matrix
The following diagram illustrates the logical flow for selecting the correct separation chemistry for this basic, polar molecule.
Caption: Decision tree highlighting the necessity of CSH column chemistry to overcome the peak tailing common in basic piperidine derivatives.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the system suitability test (SST) fails, the data is invalid.
A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Waters XSelect CSH C18 (or equivalent charged surface column).
-
Why? Standard C18 columns suffer from "silanol sting," where the basic piperidine nitrogen drags on the silica surface, causing tailing. CSH columns have a positively charged surface that repels the protonated amine, ensuring sharp peaks at low pH.
-
-
Dimensions: 2.1 x 100 mm, 2.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Hold for polar retention)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibrate)
-
B. Mass Spectrometry Settings (ESI+)
-
Scan Mode:
-
Scan 1 (Quantitation): SIM (Selected Ion Monitoring) at m/z [M+H]+ (Calc: 166.13 Da → Target: 166.1 ).
-
Scan 2 (Impurity Profiling): Full Scan m/z 50–500.
-
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the piperidine ring).
C. System Suitability (The "Trust" Factor)
Before running samples, inject a standard (10 µg/mL).
-
Tailing Factor (Tf): Must be < 1.3. (If >1.3, the column is aging or mobile phase pH is wrong).
-
Signal-to-Noise (S/N): > 100 for the main peak.
Validation Strategy (ICH Q2(R2) Aligned)
To prove this method works, perform the following validation steps.
Specificity (Impurity Simulation)
Since specific impurity standards may not be available, use "forced degradation" to validate specificity.
-
Experiment: Treat sample with 3% H₂O₂ (Oxidation) and 0.1N HCl (Acid hydrolysis).
-
Expectation: LC-MS should resolve the N-oxide (+16 Da, m/z 182.1) and ring-opening products from the main peak.
-
Note: UV detection would likely miss the ring-opening products as they lose the pyrazole conjugation.
Linearity & Range
-
Protocol: Prepare 5 levels from 0.1% to 120% of target concentration.
-
Acceptance:
.[2] -
Critical Check: Ensure the 0.1% level (trace impurity level) has a S/N > 10.
Accuracy (Spike Recovery)
-
Protocol: Spike the pure substance into a "placebo" or solvent matrix at 50%, 100%, and 150% levels.
-
Acceptance: Recovery between 90–110%.
Understanding the Fragmentation (MS/MS)
For structural confirmation of impurities, understanding the fragmentation pathway is vital.
Caption: Proposed fragmentation pathway for structural confirmation. The presence of m/z 84 is characteristic of the piperidine moiety.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4][5][6] Available at: [Link]
-
Center for Drug Evaluation and Research (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. (2010). (Discusses the necessity of CSH/charged surface columns for amines). Available at: [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). (Comparison of qNMR vs LC methods). Available at: [Link]
Sources
Safety Operating Guide
2-(1-methyl-1H-pyrazol-4-yl)piperidine proper disposal procedures
Executive Summary & Hazard Characterization
As researchers, we often handle heterobifunctional scaffolds like 2-(1-methyl-1H-pyrazol-4-yl)piperidine . While valuable as a pharmacophore in kinase inhibitor development, this molecule presents specific disposal challenges due to the basicity of the piperidine ring and the nitrogen-rich pyrazole core.
Effective disposal is not merely about compliance; it is about preventing uncontrolled exothermic events in the waste stream and minimizing environmental cytotoxicity.
Physicochemical Profile for Disposal
| Property | Characteristic | Operational Implication |
| Functional Group | Secondary Amine (Piperidine) | Strong Base (pKa ~11). Incompatible with acids and anhydrides. |
| Reactivity | Nitrogen Heterocycle | Potential for formation of N-nitroso compounds (carcinogens) if mixed with nitrosating agents. |
| Physical State | Viscous Oil or Low-Melting Solid | Likely requires solid waste protocols or dissolution in combustible solvents for incineration. |
| Hazards | Corrosive / Irritant | H314 / H315. Must be treated as a contact hazard.[1] |
Critical Segregation Strategy (The "Golden Rules")
The most common cause of laboratory waste accidents involving piperidine derivatives is improper segregation. You must treat this compound as a Class 8 Corrosive (Base) and an Organic Toxicant .
-
RULE 1: NO ACIDS. Never add this compound directly to an acidic waste stream (e.g., "Acid Waste" carboys). The neutralization reaction is highly exothermic and can pressurize the container, leading to rupture.
-
RULE 2: NO OXIDIZERS. Strictly segregate from strong oxidizers (Peroxides, Nitric Acid). Pyrazoles are fuel-rich; mixing with oxidizers creates a deflagration hazard.
-
RULE 3: NO BLEACH (Hypochlorite). Never use bleach to "deactivate" this amine.
Disposal Workflows
Scenario A: Disposal of Pure Substance (Solid or Viscous Liquid)
Applicable to: Expired reagents, synthesis products, or degraded samples.
-
Container Selection: Use a chemically compatible wide-mouth jar (HDPE or Amber Glass). Do not use metal containers due to potential corrosion from the amine.
-
Labeling: Mark the container clearly as "Hazardous Waste - Organic Base (Toxic)." List the full chemical name.
-
Lab Packing:
-
Do not bulk this chemical with general solvents.
-
Place the primary container into a secondary "Lab Pack" drum destined for High-Temperature Incineration .
-
Why Incineration? The high nitrogen content requires thermal destruction (>1000°C) to prevent leaching of the bioactive scaffold into soil/water.
-
Scenario B: Disposal of Reaction Mixtures & Mother Liquors
Applicable to: HPLC effluent, reaction solvents containing the product.[4]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream (e.g., DCM, Methanol, Ethyl Acetate).
-
pH Check: If the solution was part of an acidic workup, check pH.
-
If Acidic (pH < 4): Slowly neutralize with dilute Sodium Bicarbonate (
) to pH 6-8 before adding to the organic waste container to prevent heat evolution in the drum.
-
-
Stream Selection: Dispose into "Non-Halogenated Organic Waste" (if solvent is MeOH/EtOAc) or "Halogenated Organic Waste" (if solvent is DCM).
-
Note: The small concentration of the piperidine derivative does not typically alter the waste classification of the bulk solvent, provided it is not reactive.
-
Visual Decision Logic
The following diagrams illustrate the decision-making process for waste stream selection and spill response.
Figure 1: Waste Stream Decision Matrix
Caption: Decision tree for categorizing piperidine derivative waste. High concentrations require segregation to prevent reactivity issues in bulk drums.
Figure 2: Spill Response Protocol
Caption: Operational workflow for spill containment. Note the prohibition of acid neutralizers to prevent heat generation.
Regulatory & Compliance Context (RCRA/EPA)
While 2-(1-methyl-1H-pyrazol-4-yl)piperidine is not explicitly listed on the EPA "P" or "U" lists (unlike pure Piperidine, which can be associated with P-listed waste depending on formulation), it is regulated by Characteristic :
-
Ignitability (D001): If the compound is in a flammable solvent or is a low-flashpoint liquid.
-
Corrosivity (D002): Aqueous solutions with pH > 12.5 are D002. Even as a solid, the amine functionality dictates it be managed as a corrosive base.[5]
-
Empty Containers: Under RCRA, a container is "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/scraping).
-
No more than 2.5 cm (1 inch) of residue remains.
-
Recommendation: Triple rinse the empty container with a compatible solvent (e.g., Ethanol). Dispose of the rinsate as hazardous waste. Deface the label and discard the container as trash only after rinsing.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. PubChem. Available at: [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
Sources
Personal protective equipment for handling 2-(1-methyl-1H-pyrazol-4-yl)piperidine
Executive Safety Summary
2-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic secondary amine commonly used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis). While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties (piperidine and pyrazole) dictate a High Hazard classification based on the Precautionary Principle.
Immediate Hazard Baseline:
-
Corrosive/Severe Irritant: The piperidine ring confers basicity (
), capable of causing chemical burns to mucous membranes and skin. -
Bioactive Potential: As a drug pharmacophore, assume potential for unknown systemic toxicity if absorbed.
-
Sensitizer: Pyrazole derivatives carry a risk of hypersensitivity reactions.
Hazard Identification & Risk Assessment
Expert Insight: Do not rely solely on the absence of a "Skull and Crossbones" symbol on a vendor bottle. Secondary amines are prone to rapid skin absorption. The combination of high pH (basicity) and lipophilicity allows this molecule to strip skin oils and penetrate the dermis, potentially carrying the pyrazole moiety into systemic circulation.
Risk Logic Diagram
The following decision tree illustrates the logic for determining the necessary containment level based on operation type.
Figure 1: Risk assessment logic flow for determining engineering controls based on physical state.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the time it takes for a chemical to permeate glove material. Piperidines can permeate standard latex in minutes.
| Protection Zone | Standard Protocol (Routine Handling) | High-Risk Protocol (Spills/Scale-up >10g) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses allow vapors to bypass the lens and irritate the lacrimal glands. |
| Dermal (Hands) | Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil) | Laminate Film (Silver Shield) or Butyl Rubber | Nitrile provides good splash protection, but double gloving creates a sacrificial outer layer. Do not use Latex. |
| Respiratory | Fume Hood (Face velocity 80–100 fpm) | PAPR or Half-mask with OV/P100 Cartridges | Amine vapors are respiratory irritants. Powder forms are easily aerosolized by static. |
| Body | Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes | Chemical Resistant Apron (Tyvek or PVC) | Cotton absorbs spills; an apron provides an impermeable barrier for the torso. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Critical Step)
The primary risk of exposure occurs during the transfer of the solid/oil to the balance.
-
Static Control: If the compound is a solid, it will likely be electrostatic. Use an anti-static gun or a polonium strip inside the balance chamber.
-
Why? Static charge causes "flying powder," which settles on the balance bench and cuffs, leading to unnoticed dermal exposure.
-
-
The "Transfer Zone": Place a disposable absorbent pad (pig mat) inside the fume hood. Perform all transfers over this pad.
-
Taring: Tare the receiving vessel before adding the compound. Do not return excess material to the stock bottle (prevents cross-contamination).
Phase B: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Piperidines are basic; adding them to acidic solutions (or vice versa) is exothermic.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Why? Secondary amines can oxidize or absorb CO2 from the air to form carbamates, altering stoichiometry.
-
Phase C: Decontamination
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove).
-
Wash: Immediately wash hands with soap and cool water. Avoid hot water, which opens pores and increases absorption rates.
Emergency Response Plan
Scenario: Skin/Eye Contact[1][2][3][4][5][6][7][8]
-
Eyes: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open.
-
Note: If available, use Diphoterine® solution first, as it is an amphoteric chelating agent effective against both acids and bases.
-
-
Skin: Drench area for 15 minutes. Remove contaminated clothing while under the shower.[2][3] Do not scrub (abrasion aids absorption).
Scenario: Spill Management (>5 mL or >1g)
Figure 2: Sequential workflow for managing a laboratory spill of heterocyclic amines.
Specific Spill Protocol:
-
Do not use paper towels for large spills of amines; the high surface area can facilitate rapid evaporation of noxious vapors. Use vermiculite , sand , or commercially available amine-neutralizing spill kits .
-
Clean the surface twice: once with a mild detergent, then with water.
Waste Disposal & Deactivation
Regulatory Compliance: 40 CFR 261 (RCRA)
Classification:
-
Waste Stream: Basic Organic Waste (High pH).
-
RCRA Code: Likely D002 (Corrosive) if pH > 12.5.
Disposal Protocol:
-
Segregation: Collect in a dedicated "Basic Organic" carboy.
-
Critical:NEVER mix with "Acidic Aqueous" waste. This will generate heat and potentially explosive pressure.[1]
-
Critical: Keep separate from oxidizers (e.g., Nitric acid waste) to prevent formation of unstable N-oxides or ignition.
-
-
Labeling: Label clearly as "Contains: 2-(1-methyl-1H-pyrazol-4-yl)piperidine, Basic, Toxic."
-
Rinsing: Triple-rinse empty containers with a compatible solvent (e.g., Methanol) before discarding the container. Add rinsate to the waste carboy.[4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories).[Link]
-
PubChem. (n.d.). Compound Summary: Piperidine (General Hazard Class Reference). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
